[(tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid
Descripción
The exact mass of the compound 2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMKFLAFNZFBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373531 | |
| Record name | [(tert-Butoxycarbonyl)amino](3-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-92-2 | |
| Record name | 3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(tert-Butoxycarbonyl)amino](3-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid chemical properties
An In-depth Technical Guide to --INVALID-LINK--acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of --INVALID-LINK--acetic acid, a key building block in synthetic organic chemistry and drug discovery.
Chemical Identity and Physical Properties
--INVALID-LINK--acetic acid, also known as N-Boc-3-chlorophenylglycine, is a derivative of the amino acid glycine.[1] The incorporation of a 3-chlorophenyl group and a tert-butoxycarbonyl (Boc) protecting group imparts specific characteristics that are valuable in the synthesis of complex molecules, particularly peptides.[2]
Structure:
Figure 1: Chemical Structure of --INVALID-LINK--acetic acid.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ClNO₄ | MedchemExpress.com[1] |
| Molecular Weight | 285.73 g/mol | MedchemExpress.com[1] |
| CAS Number | 669713-92-2 | MedchemExpress.com[1] |
| Appearance | White to off-white solid | MedchemExpress.com[1] |
| Melting Point | No experimental data available. For the related compound N-tert-butoxycarbonyl-L-phenylalanine, the melting point is reported as 86–88°C.[3] | N/A |
| Solubility | No quantitative experimental data available. General solubility information for similar compounds suggests solubility in organic solvents like methanol, ethanol, and dichloromethane. | N/A |
| Density | Predicted: 1.3 ± 0.1 g/cm³ | ChemSrc |
| logP | Predicted: 3.38 | GlobalChemMall |
Synthesis
General Synthetic Workflow:
Figure 2: General synthesis workflow for N-Boc protection of an amino acid.
Detailed Experimental Protocol (General for N-Boc Protection):
A representative procedure for the N-Boc protection of an amino acid is as follows, adapted from protocols for similar compounds:
-
The amino acid (1 equivalent) is dissolved in a mixture of an organic solvent (e.g., dioxane, tetrahydrofuran) and water.
-
A base, such as sodium bicarbonate or triethylamine (2-3 equivalents), is added to the solution.
-
Di-tert-butyl dicarbonate (1.1-1.5 equivalents), dissolved in the same organic solvent, is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours or overnight until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The organic solvent is removed under reduced pressure.
-
The aqueous residue is acidified to a pH of 2-3 with a cold aqueous solution of a weak acid, such as citric acid or potassium bisulfate.
-
The product is then extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.[3]
Spectroscopic Data
No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for --INVALID-LINK--acetic acid was found in the searched literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR Spectral Features:
-
Aromatic protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the 3-chlorophenyl ring.
-
α-proton: A signal for the proton on the carbon adjacent to the carboxylic acid and the nitrogen (methine proton), likely appearing as a doublet or singlet depending on coupling.
-
Amide proton: A broad singlet for the NH proton of the carbamate.
-
tert-Butyl protons: A characteristic singlet at approximately δ 1.4 ppm integrating to nine protons.
-
Carboxylic acid proton: A broad singlet at a downfield chemical shift (δ >10 ppm).
Expected ¹³C NMR Spectral Features:
-
Carbonyl carbons: Signals for the carboxylic acid and the carbamate carbonyls in the range of δ 170-180 ppm and δ 155-160 ppm, respectively.
-
Aromatic carbons: Signals in the aromatic region (δ 120-140 ppm).
-
α-carbon: A signal for the carbon attached to the carboxylic acid and nitrogen.
-
tert-Butyl carbons: Signals for the quaternary carbon and the methyl carbons of the Boc group.
Expected IR Spectral Features:
-
N-H stretch: A peak around 3300 cm⁻¹.
-
C=O stretches: Strong absorptions for the carboxylic acid and carbamate carbonyl groups around 1700-1750 cm⁻¹.
-
C-O stretch: Absorption for the ester-like bond of the carbamate.
-
Aromatic C-H and C=C stretches.
Expected Mass Spectrometry Data:
-
The mass spectrum would be expected to show the molecular ion peak [M]+ or adducts such as [M+H]+ and [M+Na]+.
Applications in Research and Drug Development
--INVALID-LINK--acetic acid is a valuable building block in the synthesis of peptides and other complex organic molecules. The Boc protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step syntheses.[2]
The presence of the 3-chlorophenyl moiety can influence the pharmacological properties of the final compound, potentially enhancing binding affinity to biological targets or improving metabolic stability. Non-natural amino acids like this are frequently incorporated into peptide-based drug candidates to modulate their activity, selectivity, and pharmacokinetic profiles.
While specific biological activities for this compound are not widely reported, related Boc-protected amino acids have been investigated for their potential antimicrobial properties.
Logical Relationship in Peptide Synthesis:
Figure 3: Role of --INVALID-LINK--acetic acid in peptide synthesis.
Safety and Handling
Detailed toxicology data for this specific compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
This technical guide provides a summary of the available information on --INVALID-LINK--acetic acid. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.
References
Synthesis of Boc-Protected Chlorophenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of N-Boc-protected chlorophenylglycine, a valuable building block in the development of pharmaceuticals and other bioactive molecules. This document outlines the primary synthetic routes, provides detailed experimental protocols, and presents key quantitative data to support research and development efforts.
Introduction
N-Boc-protected chlorophenylglycine is a non-proteinogenic amino acid derivative. The presence of the chlorine atom on the phenyl ring offers a site for further functionalization and modulates the electronic properties of the molecule. The tert-butoxycarbonyl (Boc) protecting group is essential for peptide synthesis and other organic transformations, as it prevents unwanted reactions at the amino group and can be removed under specific acidic conditions.[1][2] The synthesis is typically approached via a two-step process: first, the synthesis of the chlorophenylglycine backbone, followed by the protection of the amino group with the Boc moiety.
Core Synthesis Pathway
The most common and straightforward pathway for synthesizing Boc-protected chlorophenylglycine involves two key stages:
-
Synthesis of Racemic Chlorophenylglycine : This is often achieved through the Strecker synthesis or a related multicomponent reaction starting from a chlorobenzaldehyde isomer (ortho-, meta-, or para-).[3][4] A well-documented variant involves the reaction of chlorobenzaldehyde, ammonium hydrogencarbonate, and sodium cyanide.[5]
-
N-Boc Protection : The resulting chlorophenylglycine is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield the final N-Boc-protected product.[6][7] This is a standard and high-yielding method for protecting amino acids.[8]
The overall workflow can be visualized as follows:
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the chlorophenylglycine intermediate and its subsequent Boc protection.
Protocol 1: Synthesis of Racemic 2-Chlorophenylglycine
This protocol is adapted from a patented procedure for the synthesis of the amino acid core.[5]
Materials:
-
2-Chlorobenzaldehyde
-
Ammonium hydrogencarbonate (NH₄HCO₃)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
45% Sodium hydroxide (NaOH) solution
-
50% Sulfuric acid (H₂SO₄) solution
-
Activated carbon
Procedure:
-
In a suitable reaction vessel, prepare a solution of 2-chlorobenzaldehyde, 23.7 g of ammonium hydrogencarbonate, and 14.7 g of sodium cyanide in 500 mL of methanol and 500 mL of water.[5]
-
Stir the solution at 65-70°C for 5 hours.[5]
-
Concentrate the solution under reduced pressure.
-
Transfer the concentrated mixture to an autoclave, add 45% NaOH solution, and reflux for 4 hours at 120°C to facilitate hydrolysis.[5]
-
Cool the reaction mixture and add 2 g of activated carbon. Stir for 10 minutes to decolorize the solution.[5]
-
Filter off the activated carbon.
-
Adjust the pH of the filtrate to 7-8 using a 50% H₂SO₄ solution. This will precipitate the amino acid.[5]
-
Filter the precipitate and wash it with water.
-
Dry the solid product to yield racemic 2-chlorophenylglycine.
Protocol 2: N-Boc Protection of Chlorophenylglycine
This is a general and highly effective procedure for the Boc protection of amino acids, which can be directly applied to the chlorophenylglycine synthesized in Protocol 1.[2][6][9]
Materials:
-
Chlorophenylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), dry
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
tert-Butyl methyl ether (TBME) or Ethyl Acetate
-
0.1 N aqueous Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Cool a solution of (Boc)₂O (1.0 equivalent) in dry THF to 0°C in an ice bath.[9]
-
Add the chlorophenylglycine (1.5 equivalents, dissolved in a minimum amount of aqueous base if necessary) dropwise to the cooled (Boc)₂O solution.[9]
-
Allow the solution to warm to room temperature and stir overnight.[9]
-
Add saturated aqueous NaHCO₃ solution to the reaction mixture.
-
Extract the mixture with an organic solvent like tert-butyl methyl ether or ethyl acetate (3 x volumes).[9]
-
Combine the organic extracts and wash them sequentially with 0.1 N aqueous HCl (3 x volumes) and saturated aqueous NaHCO₃ solution (1 x volume).[9]
-
Dry the organic phase with anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the Boc-protected chlorophenylglycine.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of Boc-protected chlorophenylglycine. Data for specific isomers are provided where available in the cited literature.
Table 1: Synthesis Yields
| Reaction Stage | Starting Material | Product | Reported Yield | Reference(s) |
| Amino Acid Synthesis | 2-Chlorobenzaldehyde | 2-Chlorophenylglycine | 58% | [5] |
| Boc Protection (Model) | 1,2,3,6-Tetrahydropyridine | Boc-1,2,3,6-Tetrahydropyridine | 89% | [9] |
| Boc Protection (Model) | 3-Azabicylo[3.3.0]octane | Boc-3-Azabicylo[3.3.0]octane | 93% | [9] |
Table 2: Physicochemical and Spectroscopic Data for N-Boc-Chlorophenylglycine Derivatives
| Property | Value | Compound | Reference(s) |
| Molecular Formula | C₁₃H₁₆ClNO₄ | N-Boc-(2'-Chlorophenyl)glycine | [10] |
| Molecular Weight | 285.72 g/mol | N-Boc-(2'-Chlorophenyl)glycine | [10] |
| ¹H NMR | δ (ppm): 8.08 (d), 7.74 (t), 7.37-7.27 (m), 3.39-3.33 (m), 3.12 (t) | Representative aromatic compound signals for comparison | [11] |
| ¹³C NMR | δ (ppm): 197.20, 149.89, 147.71, 139.75, 136.44, 136.09, 134.93, 129.64-128.80 (m), 123.43, 39.73, 27.03 | Representative aromatic compound signals for comparison | [11] |
| IR Spectra | Available | N-BOC-(3'-CHLOROPHENYL)GLYCINE | [12] |
| Mass Spec. | Available | N-BOC-(3'-CHLOROPHENYL)GLYCINE | [12] |
Note: Specific NMR and IR peak assignments for Boc-chlorophenylglycine were not available in the initial search results. The data presented are from related compounds to provide an expected range of chemical shifts. Researchers should perform their own analytical characterization for confirmation.
Conclusion
The synthesis of Boc-protected chlorophenylglycine is a robust and reproducible process that relies on established organic chemistry reactions. The Strecker synthesis provides a reliable entry to the chlorophenylglycine core, and the subsequent N-Boc protection with di-tert-butyl dicarbonate is a high-yielding and clean reaction. The protocols and data provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of this and related compounds for applications in medicinal chemistry and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. N-BOC-(3'-CHLOROPHENYL)GLYCINE(669713-92-2) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Data of (tert-butoxycarbonyl)aminoacetic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of (tert-butoxycarbonyl)aminoacetic acid, commonly known as Boc-glycine. It is an essential resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document presents detailed spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), organized into clear, tabular formats for ease of reference and comparison. Furthermore, it outlines detailed experimental protocols for the acquisition of this data and includes a visual representation of the synthetic workflow for Boc-glycine.
Introduction
(tert-butoxycarbonyl)aminoacetic acid (Boc-glycine) is a widely utilized derivative of the amino acid glycine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for controlled peptide synthesis and other organic transformations. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and quality control in synthetic applications. This guide aims to provide a centralized and in-depth repository of this critical data.
Spectroscopic Data
The following sections provide a summary of the key spectroscopic data for Boc-glycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (tert-butoxycarbonyl)aminoacetic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~7.0 | broad triplet | 1H | NH | DMSO-d₆[1] |
| ~3.7 | doublet | 2H | CH ₂ | DMSO-d₆[1] |
| ~1.4 | singlet | 9H | C(CH ₃)₃ | DMSO-d₆[1] |
Table 2: ¹³C NMR Spectroscopic Data for (tert-butoxycarbonyl)aminoacetic acid
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 171.8 | C =O (Carboxylic Acid) | DMSO-d₆ |
| 156.1 | C =O (Boc) | DMSO-d₆ |
| 78.2 | C (CH₃)₃ | DMSO-d₆ |
| 42.5 | C H₂ | DMSO-d₆ |
| 28.2 | C(C H₃)₃ | DMSO-d₆ |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Bands for (tert-butoxycarbonyl)aminoacetic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid)[2][3] |
| 2980-2930 | Medium-Strong | C-H stretch (Alkyl) |
| 1760-1690 | Strong | C=O stretch (Carboxylic Acid)[2][3] |
| 1715-1680 | Strong | C=O stretch (Urethane) |
| 1550-1510 | Medium | N-H bend |
| 1390-1365 | Medium | C-H bend (tert-butyl) |
| 1320-1210 | Strong | C-O stretch[2][3] |
| 1170-1150 | Strong | C-O-C stretch (tert-butyl) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (tert-butoxycarbonyl)aminoacetic acid
| m/z | Ion | Method |
| 176.09 | [M+H]⁺ | ESI |
| 198.07 | [M+Na]⁺ | ESI |
| 174.08 | [M-H]⁻ | ESI[4] |
| 116.07 | [M-C₄H₉O]⁺ | ESI-MS/MS |
| 76.04 | [M-C₅H₉O₂]⁺ | ESI-MS/MS |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Instrumentation: 400 MHz or higher NMR spectrometer.[1]
Sample Preparation:
-
Accurately weigh 5-10 mg of (tert-butoxycarbonyl)aminoacetic acid.[1]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in (tert-butoxycarbonyl)aminoacetic acid.
Instrumentation: FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid (tert-butoxycarbonyl)aminoacetic acid powder onto the center of the ATR crystal to ensure full coverage of the sampling area.[5]
-
Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[5]
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Co-add and average a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.[6]
-
Clean the ATR crystal thoroughly after the measurement.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of (tert-butoxycarbonyl)aminoacetic acid.
Instrumentation: An HPLC system coupled to an electrospray ionization mass spectrometer (e.g., ESI-Q-TOF).[1]
Sample Preparation:
-
Prepare a dilute solution of (tert-butoxycarbonyl)aminoacetic acid (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.[7]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas (Nitrogen) Pressure: 20-40 psi.
-
Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
For MS/MS (Tandem Mass Spectrometry):
-
Select the parent ion of interest (e.g., m/z 176 for [M+H]⁺) in the first mass analyzer.
-
Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.
-
Analyze the resulting fragment ions in the second mass analyzer.
Synthetic Workflow for (tert-butoxycarbonyl)aminoacetic acid
The following diagram illustrates a common experimental workflow for the synthesis of Boc-glycine from glycine and di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions.[8]
Caption: General workflow for the synthesis of Boc-Glycine.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of (tert-butoxycarbonyl)aminoacetic acid. The tabulated data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, coupled with detailed experimental protocols, offer a practical framework for the identification and quality assessment of this important synthetic building block. The included synthetic workflow diagram further elucidates the process of its preparation. This comprehensive information is intended to support and streamline research and development activities in peptide synthesis and related fields.
References
- 1. Boc-Glycine(4530-20-5) 1H NMR [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s4science.at [s4science.at]
- 6. jasco.co.uk [jasco.co.uk]
- 7. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of the TRPV4 Agonist GSK1016790A
Disclaimer: The CAS number 669713-92-2, as specified in the query, corresponds to the chemical intermediate N-Boc-(3'-chlorophenyl)glycine. However, the request for an in-depth technical guide with signaling pathways, aimed at researchers and drug development professionals, strongly suggests an interest in a biologically active molecule. Our comprehensive analysis indicates that the intended compound of interest is likely GSK1016790A (CAS No. 942206-85-1) , a potent and selective TRPV4 channel agonist. This guide will focus on GSK1016790A. A summary of the physicochemical properties for N-Boc-(3'-chlorophenyl)glycine is provided in a separate table for clarity.
Introduction to GSK1016790A
GSK1016790A is a novel and potent small molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including osmoregulation, mechanosensation, and temperature sensing. Due to its role in these pathways, TRPV4 is a target of interest in drug development for conditions such as pain, inflammation, and cardiovascular diseases. GSK1016790A serves as a critical pharmacological tool for investigating the function of TRPV4 in both in vitro and in vivo models.[2][3]
Physicochemical Properties of GSK1016790A
The following table summarizes the key physicochemical properties of GSK1016790A.
| Property | Value | Reference |
| CAS Number | 942206-85-1 | [4] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [4] |
| Molecular Weight | 655.61 g/mol | |
| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | |
| Synonyms | GSK101 | [4] |
| Appearance | White to off-white powder/crystalline solid | |
| Purity | ≥97% (HPLC) | |
| Solubility | - DMSO: ≥ 50 mg/mL- Ethanol: ~65.56 mg/mL | |
| Storage Temperature | -20°C | |
| InChI Key | IVYQPSHHYIAUFO-VXKWHMMOSA-N | |
| SMILES | CC(C)C--INVALID-LINK--C(=O)N1CCN(CC1)C(=O)--INVALID-LINK--NS(=O)(=O)c1ccc(Cl)cc1Cl | [5] |
Physicochemical Properties of N-Boc-(3'-chlorophenyl)glycine
For completeness, the physicochemical properties of the compound associated with CAS number 669713-92-2 are provided below.
| Property | Value | Reference |
| CAS Number | 669713-92-2 | [6] |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [6] |
| Molecular Weight | 285.72 g/mol | [6] |
| IUPAC Name | 2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
| Synonyms | N-Boc-(3'-chlorophenyl)glycine | [6] |
| Density | 1.3 g/cm³ | [6] |
| Boiling Point | 430.1 °C at 760 mmHg | [6] |
| Flash Point | 213.9 °C | [6] |
| LogP | 3.34 | [6] |
Biological Activity and Signaling Pathways of GSK1016790A
GSK1016790A is a highly potent agonist of the TRPV4 ion channel, with EC₅₀ values in the low nanomolar range.[4] Activation of TRPV4 by GSK1016790A leads to an influx of Ca²⁺ into the cell, which in turn triggers a variety of downstream signaling cascades.[2]
Mechanism of Action
GSK1016790A binds to the TRPV4 channel, inducing a conformational change that opens the channel pore and allows for the influx of cations, primarily Ca²⁺.[1] This increase in intracellular calcium concentration ([Ca²⁺]i) is the primary event that initiates the downstream signaling pathways.[2]
Downstream Signaling Pathways
The activation of TRPV4 by GSK1016790A has been shown to modulate several key signaling pathways, including those involving PI3K, PKC, and RhoA, which are involved in regulating the membrane expression of the TRPV4 channel itself.[2][7]
Caption: Signaling pathway of GSK1016790A-mediated TRPV4 activation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the physicochemical and biological properties of GSK1016790A.
Determination of Solubility
A standard protocol for determining the solubility of GSK1016790A in various solvents involves the following steps:
-
Preparation of Saturated Solutions: Add an excess amount of GSK1016790A to a known volume of the solvent (e.g., DMSO, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of GSK1016790A using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration in the saturated supernatant.
In Vitro Calcium Influx Assay
This protocol is used to measure the ability of GSK1016790A to induce calcium influx in cells expressing TRPV4.
-
Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably expressing human TRPV4 in a suitable medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of GSK1016790A in an appropriate assay buffer. Add the compound solutions to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence as a function of the GSK1016790A concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Caption: Workflow for an in vitro calcium influx assay.
Conclusion
GSK1016790A is a potent and selective agonist of the TRPV4 channel, making it an invaluable tool for studying the physiological and pathological roles of this ion channel. Its well-characterized physicochemical properties and biological activity provide a solid foundation for its use in drug discovery and development research. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive resource for scientists working with this compound.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 2. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 6. N-Boc-(3'-chlorophenyl)glycine | CAS#:669713-92-2 | Chemsrc [chemsrc.com]
- 7. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
Navigating the Solubility Landscape of Boc-(3-Cl-Ph)-Gly-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Solubility Profile
The solubility of Boc-(3-Cl-Ph)-Gly-OH is governed by the interplay of its structural features: the polar carboxylic acid group, the bulky and nonpolar tert-butoxycarbonyl (Boc) protecting group, and the substituted phenyl ring. The presence of the chlorine atom on the phenyl ring can also influence solubility through electronic and steric effects. The "like dissolves like" principle is a fundamental concept in predicting solubility; solvents with polarities that can effectively solvate both the polar and nonpolar regions of the molecule will likely exhibit higher solubilizing capacity.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL, mg/mL, or mol/L) for Boc-(3-Cl-Ph)-Gly-OH in various organic solvents has not been formally published. The following table is presented as a template for researchers to populate with their own experimentally determined data.
Table 1: Experimentally Determined Solubility of Boc-(3-Cl-Ph)-Gly-OH in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| e.g., Methanol | e.g., 25 | Data to be determined | e.g., Gravimetric |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., HPLC |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | e.g., Gravimetric |
| e.g., Acetonitrile | e.g., 25 | Data to be determined | e.g., HPLC |
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | Data to be determined | e.g., Gravimetric |
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The following section details the equilibrium saturation method, a widely accepted technique for determining the solubility of solid compounds in liquids.
Equilibrium Saturation Method Followed by Gravimetric Analysis
This method is straightforward and suitable for a wide range of organic solvents.
Materials:
-
Boc-(3-Cl-Ph)-Gly-OH
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Pre-weighed collection vials
Procedure:
-
Preparation: Add an excess amount of Boc-(3-Cl-Ph)-Gly-OH to a vial containing a known volume (e.g., 2.0 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation helps to accelerate the dissolution process.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter compatible with the solvent. This step is critical to avoid transferring any undissolved solid.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed collection vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Quantification: Once the solvent is completely removed, re-weigh the collection vial containing the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn
-
Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results and report the mean and standard deviation.
High-Performance Liquid Chromatography (HPLC) Method
This method is particularly useful for compounds that are difficult to analyze gravimetrically or when higher accuracy is required.
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-3 of the Equilibrium Saturation Method.
-
Prepare Standard Solutions: Prepare a series of standard solutions of Boc-(3-Cl-Ph)-Gly-OH of known concentrations in the same organic solvent.
-
Generate a Calibration Curve: Inject the standard solutions into an HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Analyze the Sample: Withdraw a known volume of the clear supernatant from the saturated solution, filter it, and dilute it with a known volume of the solvent to fall within the concentration range of the calibration curve.
-
Inject and Quantify: Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for determining the solubility of a compound like Boc-(3-Cl-Ph)-Gly-OH in an organic solvent.
Caption: Generalized workflow for determining the solubility of Boc-(3-Cl-Ph)-Gly-OH.
Conclusion
While direct, quantitative solubility data for Boc-(3-Cl-Ph)-Gly-OH remains to be published, this technical guide provides researchers with the necessary tools and methodologies to determine this crucial parameter. Understanding the solubility of this compound is paramount for the successful design and execution of synthetic routes, purification strategies, and the development of effective drug delivery systems. The provided experimental protocols and workflow diagram offer a robust starting point for any laboratory to generate reliable and reproducible solubility data.
N-Boc-3-chlorophenylglycine: A Technical Guide for Drug Discovery Professionals
Introduction: N-Boc-3-chlorophenylglycine is a non-proteinogenic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the chloro-substituted phenyl ring and the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a versatile component for the synthesis of novel peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential role in modulating key signaling pathways.
Physicochemical and Spectral Data
The following table summarizes the key physicochemical and spectral properties of N-Boc-3-chlorophenylglycine.
| Property | Value |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(3-chlorophenyl)ethanoic acid |
| CAS Number | 1217643-80-5 (for L-enantiomer) |
Note: Spectral data such as specific ¹H-NMR and ¹³C-NMR chemical shifts, IR, and mass spectrometry data are typically available on the Certificate of Analysis from the supplier but are not publicly aggregated in scientific literature.
Experimental Protocols
A general and robust method for the synthesis of N-Boc-3-chlorophenylglycine involves the N-protection of 3-chlorophenylglycine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
3-chlorophenylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl) solution (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 3-chlorophenylglycine in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
-
Boc-Protection: To the stirred solution, add a slight excess (1.1 equivalents) of di-tert-butyl dicarbonate dissolved in dioxane, dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar solvent like hexane to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a 1M HCl solution.
-
Extract the product into ethyl acetate (3x).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Potential Role in Signaling Pathways
Phenylglycine derivatives have been identified as modulators of metabotropic glutamate receptors (mGluRs).[1] These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system.[2][3]
N-Boc-3-chlorophenylglycine, as a derivative of phenylglycine, is a potential candidate for the development of antagonists for mGluRs.[1] Antagonists of these receptors, particularly mGluR5, are being investigated for their therapeutic potential in a variety of neurological and psychiatric disorders.[1][3] The chloro-substitution on the phenyl ring can influence the molecule's binding affinity and selectivity for different mGluR subtypes.
The general mechanism of action for an mGluR antagonist involves binding to the receptor and preventing its activation by the endogenous ligand, glutamate.[3] This blockage inhibits the downstream signaling cascades that are typically initiated upon glutamate binding.
Caption: Potential antagonism of metabotropic glutamate receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of N-Boc-3-chlorophenylglycine.
References
- 1. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
Stability of Boc-Protected Amino Acids Under Acidic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients. Its widespread use is attributed to its stability under a broad range of conditions and its facile removal under specific acidic environments. This technical guide provides a comprehensive overview of the stability of Boc-protected amino acids under acidic conditions, detailing the underlying chemical principles, quantitative data on deprotection kinetics, and explicit experimental protocols.
Introduction: The Role and Lability of the Boc Group
The Boc group is a carbamate-based protecting group that shields the nucleophilic and basic nature of the amino group in amino acids. This protection is crucial during synthetic transformations, such as peptide bond formation, to prevent unwanted side reactions. The key characteristic of the Boc group is its acid lability, which allows for its selective removal at the desired synthetic step. This deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1] The stability of the Boc group is inversely related to the stability of the carbocation formed during its cleavage; the formation of the stable tert-butyl cation drives the deprotection reaction forward.
Mechanism of Acid-Catalyzed Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds through a well-established E1 elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carbamate by an acid. This is followed by the cleavage of the C-O bond to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas. The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data on Boc Deprotection
The rate of Boc deprotection is influenced by several factors, including the strength and concentration of the acid, the solvent, the reaction temperature, and the structure of the amino acid itself. While a comprehensive kinetic analysis across all variables is extensive, the following tables summarize typical reaction conditions and outcomes for commonly used deprotection reagents.
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[1] | 4M in 1,4-Dioxane[1] |
| Reaction Time | Generally 30 minutes to a few hours at room temperature.[1] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[1][2] |
| Yield | Typically high to quantitative.[1] | Typically high to quantitative.[1] |
| Product Purity | Generally high, but the resulting TFA salt can sometimes be oily.[1] | Often high, with the hydrochloride salt frequently being a crystalline solid, aiding in purification.[1] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups. | Generally offers good selectivity, especially for deprotecting Nα-Boc groups in the presence of tert-butyl esters.[2] |
Table 2: Kinetic Data for Boc Deprotection with Various Acids
Kinetic studies have shown that the deprotection of a Boc-protected amine with HCl, sulfuric acid, and methanesulfonic acid exhibits a second-order dependence on the acid concentration.[3] In contrast, deprotection with trifluoroacetic acid can show an inverse kinetic dependence on the trifluoroacetate concentration, requiring a large excess of acid for a reasonable reaction rate.[3] The following table presents third-order rate constants for the deprotection of a Boc-protected tosylate with different acids.
| Acid | Usage (molar equiv) | 10³ kobs (M-2 s-1) at 50 °C |
| HCl | 5 | 1.8 |
| H₂SO₄ | 5 | 2.5 |
| MeSO₃H | 5 | 3.0 |
Data extracted from Ashworth et al., J. Org. Chem. 2010, 75, 23, 8117–8125.[4]
Table 3: Thermal Deprotection of N-Boc Amines (Acid-Free)
While acidic conditions are standard, thermal deprotection offers an alternative. The efficiency of thermal deprotection varies with the nature of the amine.
| N-Boc Amine | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
| N-Boc imidazole | TFE | 120 | 20 | 100 |
| N-Boc aniline | TFE | 240 | 30 | 93 |
| N-Boc glycine | TFE | 240 | 30 | 95 |
| N-Boc phenylalanine | TFE | 240 | 30 | 52 |
Data extracted from Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow, Org. Process Res. Dev. 2024.[5]
Experimental Protocols
Detailed methodologies for the most common Boc deprotection procedures are provided below.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.
Materials:
-
Boc-protected amino acid
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amino acid in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
The Rising Tide of Chlorinated Amino Acids in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of chlorine atoms into amino acid scaffolds represents a burgeoning frontier in medicinal chemistry. This powerful, yet nuanced, approach has yielded a significant number of FDA-approved drugs and continues to offer promising avenues for the development of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. This technical guide delves into the core applications of chlorinated amino acid derivatives in drug discovery, providing a comprehensive overview of their synthesis, biological activity, and mechanisms of action.
Quantitative Bioactivity of Chlorinated Amino Acid Derivatives
The introduction of chlorine can dramatically modulate the biological activity of amino acid derivatives. The following tables summarize the quantitative data on the antimicrobial and anticancer activities of selected chlorinated compounds, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of Chlorinated Amino Acid Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Amino acid Schiff base Cu(II) complexes (bis-chlorinated) | Staphylococcus saprophyticus | < 0.78 - 6.25 | [1] |
| Amino acid Schiff base Cu(II) complexes (mono-chlorinated) | Bacillus subtilis | < 0.78 - 12.5 | [1] |
| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | Staphylococcus aureus (MSSA) | 3.12 ± 0.09 | [2] |
| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | Staphylococcus aureus (MRSA) | 4.61 ± 0.22 | [2] |
| Cationic Peptides (modified with chlorinated amino acids) | Staphylococcus aureus | 16 | [3] |
| Cationic Peptides (modified with chlorinated amino acids) | Escherichia coli | 16 | [3] |
| Cationic Peptides (modified with chlorinated amino acids) | Pseudomonas aeruginosa | 16 | [3] |
Table 2: Anticancer Activity of Chlorinated Amino Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 9-acridinyl amino acid derivative 8 | A549 (Lung Carcinoma) | ~ 6 | [4] |
| 9-acridinyl amino acid derivative 9 | A549 (Lung Carcinoma) | ~ 6 | [4] |
| Imidazopyrimidine derivative 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [2] |
| 13¹-Aspartylchlorin-e6 | HEp2 (Human Laryngeal Carcinoma) | >460 (dark), ~1 (light) | [5] |
| 15²-Lysylchlorin-e6 | HEp2 (Human Laryngeal Carcinoma) | >460 (dark), ~5 (light) | [5] |
| 17³-Aspartylchlorin-e6 | HEp2 (Human Laryngeal Carcinoma) | >460 (dark), ~10 (light) | [5] |
| 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine (4b) | U937 (Human Leukemia) | 16 | [6] |
Key Applications and Mechanisms of Action
Chlorinated amino acid derivatives have demonstrated significant potential in several therapeutic areas, primarily as enzyme inhibitors, anticancer agents, and antimicrobial compounds.
Enzyme Inhibition
N-chloro-D-leucine acts as an irreversible inhibitor of D-amino acid oxidase (DAAO), a flavoenzyme involved in the metabolism of D-amino acids.[7] The inhibition proceeds through the chlorination of an active site tyrosine residue, leading to a significant reduction in the rate of flavin reduction, a key step in the enzyme's catalytic cycle.[3] This targeted inhibition highlights the potential of chlorinated amino acids in modulating enzyme activity for therapeutic benefit, particularly in neurological disorders where D-amino acid levels are dysregulated.[2]
The shikimate pathway, essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals, is a prime target for antimicrobial and herbicide development.[8][9] Certain chlorinated compounds have been shown to inhibit enzymes within this pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[10] By blocking this crucial metabolic route, these inhibitors effectively starve the pathogen of essential building blocks, leading to growth inhibition.
Anticancer Activity: Photodynamic Therapy
Amino acid derivatives of chlorin-e6 are potent photosensitizers used in photodynamic therapy (PDT) for cancer.[5][11] Upon activation by light of a specific wavelength, these molecules generate reactive oxygen species (ROS) that induce apoptosis and necrosis in tumor cells.[12] The conjugation of amino acids to the chlorin-e6 macrocycle enhances tumor selectivity and cellular uptake.[5]
Experimental Protocols
Synthesis of 3-Chloro-L-tyrosine
This protocol is adapted from a patented method for the preparation of N-chloroacetyl-L-tyrosine, which can be further hydrolyzed to 3-chloro-L-tyrosine.
Materials:
-
L-tyrosine
-
Inorganic alkali (e.g., Sodium Hydroxide)
-
Chloroacetyl chloride
-
Toluene
-
Concentrated Hydrochloric Acid
-
Crystallization solvent
Procedure:
-
Dissolve L-tyrosine in an aqueous solution of the inorganic alkali.
-
To the solution from step 1, add a mixed solution of chloroacetyl chloride and toluene while maintaining the reaction temperature between 5-12 °C. The reaction time is typically 40-60 minutes.
-
After the reaction is complete, allow the solution to separate into layers.
-
To the aqueous layer, add a crystallization solvent and stir.
-
Adjust the pH of the solution to 1-2 by adding concentrated hydrochloric acid to precipitate the N-chloroacetyl-L-tyrosine product as a white solid.
-
The N-chloroacetyl-L-tyrosine can be subsequently hydrolyzed under acidic conditions to yield 3-chloro-L-tyrosine.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Chlorinated amino acid derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chlorinated amino acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.[13][14]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Chlorinated amino acid derivatives (test compounds)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of the chlorinated amino acid derivatives in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria without the test compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
Chlorinated amino acid derivatives represent a versatile and potent class of molecules with significant therapeutic potential. Their ability to modulate enzyme activity, induce cancer cell death, and inhibit microbial growth underscores their importance in drug discovery. The continued exploration of novel chlorination strategies, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the development of next-generation therapeutics with improved clinical outcomes. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and further elucidating the intricate signaling pathways they modulate to identify new therapeutic targets.
References
- 1. scispace.com [scispace.com]
- 2. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorination of an active site tyrosyl residue in D-amino acid oxidase by N-chloro-D-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stackoverflow.com [stackoverflow.com]
- 7. Active site chlorination of D-amino acid oxidase by N-chloro-D-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Boc-(3-Cl-Ph)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced potency, stability, and pharmacokinetic profiles. Boc-(3-Cl-Ph)-Gly-OH, a sterically hindered phenylglycine derivative, is a valuable building block for introducing conformational constraints and novel interactions within a peptide backbone. However, its bulky nature presents challenges for efficient incorporation during solid-phase peptide synthesis (SPPS).
This document provides detailed application notes and optimized protocols for the successful coupling of Boc-(3-Cl-Ph)-Gly-OH using the Boc/Bzl protection strategy. The protocols outlined below are designed to maximize coupling efficiency and minimize deletion sequences, ensuring high-quality synthesis of the target peptide.
Challenges in Coupling Boc-(3-Cl-Ph)-Gly-OH
The primary challenge in coupling Boc-(3-Cl-Ph)-Gly-OH lies in the steric hindrance presented by the 3-chlorophenyl group directly attached to the α-carbon. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.[1] Consequently, standard coupling protocols may result in low yields and the formation of deletion peptides, which can be difficult to separate from the desired product. To overcome these challenges, optimized conditions, including the use of potent activating agents and potentially longer reaction times or double coupling, are recommended.[1][2]
Experimental Protocols
This section details the recommended protocols for a single coupling cycle of Boc-(3-Cl-Ph)-Gly-OH in a manual Boc-SPPS workflow. The protocols provided are for two common and effective coupling methods: HBTU/DIPEA and DIC/HOBt.
General Workflow for Boc-SPPS Cycle
The synthesis follows a cyclical process of deprotection, neutralization, and coupling.[2][3][4]
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Materials and Reagents
-
Boc-(3-Cl-Ph)-Gly-OH
-
Peptide-resin (e.g., Merrifield, MBHA, or PAM resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
For Protocol 1: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
For Protocol 2: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)
-
Kaiser (ninhydrin) test kit
Step 1: Resin Swelling and Boc Deprotection
-
Swell the peptide-resin in DCM (10 mL per gram of resin) for 30-60 minutes in a reaction vessel with gentle agitation.[2][5]
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.[2][6]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2][5]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).[5]
Step 2: Neutralization
-
Treat the resin with a solution of 10% DIPEA in DMF (v/v) for 2 minutes. Drain.[5]
-
Repeat the neutralization step once more.[5]
-
Wash the resin thoroughly with DMF (3x) to remove excess base. The resin is now ready for coupling.
Step 3: Coupling of Boc-(3-Cl-Ph)-Gly-OH
Protocol 1: HBTU Activation
This protocol is highly efficient and recommended for sterically hindered amino acids.[1][7]
-
Pre-activation: In a separate vessel, dissolve Boc-(3-Cl-Ph)-Gly-OH (3.0 eq.), HBTU (3.0 eq.), and HOBt (3.0 eq., optional but recommended to suppress racemization) in DMF.[5] Add DIPEA (6.0 eq.) to the solution to begin activation.[2][5]
-
Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.[5]
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is advised.[2]
-
Monitoring: Monitor the reaction's completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test remains positive, a second coupling (double coupling) may be necessary.[2][8]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[5]
Caption: Simplified activation and coupling mechanism using HBTU.
Protocol 2: DIC/HOBt Activation
This is a cost-effective and widely used coupling method.[7][9]
-
Preparation: In a separate vessel, dissolve Boc-(3-Cl-Ph)-Gly-OH (3.0 eq.) and HOBt (3.0 eq.) in a minimal amount of DMF.[8]
-
Coupling: Add the amino acid/HOBt solution to the neutralized peptide-resin. Then, add DIC (3.0 eq.) to the reaction mixture.[8]
-
Agitate the mixture at room temperature for 2-4 hours. As with HBTU, extended coupling times are recommended.[10]
-
Monitoring: Monitor the reaction progress with the Kaiser (ninhydrin) test. If the test is positive after 4 hours, consider repeating the coupling procedure.[6]
-
Washing: Upon completion, filter the resin and wash thoroughly with DMF (3x) and DCM (3x).[6]
Data Presentation: Comparison of Coupling Protocols
The following table summarizes the key quantitative parameters for the recommended coupling protocols. The equivalents are calculated relative to the initial loading of the resin.
| Parameter | Protocol 1: HBTU/DIPEA | Protocol 2: DIC/HOBt | Reference |
| Boc-(3-Cl-Ph)-Gly-OH (eq.) | 3.0 | 3.0 | [2][8] |
| Coupling Reagent (eq.) | 3.0 (HBTU) | 3.0 (DIC) | [5][8] |
| Additive (eq.) | 3.0 (HOBt, optional) | 3.0 (HOBt) | [5][8] |
| Base (eq.) | 6.0 (DIPEA) | N/A | [2][5] |
| Solvent | DMF | DMF / DCM | [5][6] |
| Reaction Time | 2 - 4 hours | 2 - 4 hours | [2][10] |
| Monitoring | Kaiser (ninhydrin) test | Kaiser (ninhydrin) test | [2][8] |
| Key Advantage | High efficiency, fast activation | Cost-effective, low racemization | [7] |
Final Steps: Cleavage and Purification
After the desired peptide sequence is assembled, the final steps involve cleaving the peptide from the solid support and removing the side-chain protecting groups. This is typically accomplished using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers to protect sensitive residues.[2][4] The crude peptide is then precipitated with cold diethyl ether, collected, and dried.[4] Final purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
Application Notes: Utilizing HATU for Efficient Coupling of Sterically Hindered Boc-Amino Acids
Introduction
The synthesis of peptides and complex organic molecules often involves the formation of amide bonds between sterically hindered amino acids. Residues such as α,α-disubstituted amino acids (e.g., Aib), β-branched amino acids (e.g., Val, Ile), and N-methylated amino acids pose a significant synthetic challenge.[1][2] Standard coupling reagents frequently result in low yields, slow reaction kinetics, and an increased risk of racemization.[1][2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a premier coupling reagent to overcome these obstacles, enabling efficient and reliable amide bond formation in even the most demanding cases.[1][3]
Mechanism of Action
HATU is an aminium/uronium salt of 1-hydroxy-7-azabenzotriazole (HOAt).[1] Its efficacy stems from a well-defined mechanism. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), the Boc-protected amino acid's carboxylate anion attacks HATU.[3][4] This leads to the formation of a highly reactive OAt-active ester intermediate.[1][3] This activated ester is then susceptible to rapid nucleophilic attack by the free amine of the peptide chain, forming the desired peptide bond with high efficiency.[4] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the reaction and suppressing epimerization, making HATU more potent than its HOBt-based counterparts like HBTU.[1]
Caption: Mechanism of HATU-mediated amide bond formation.
Advantages of Using HATU for Hindered Systems
-
High Reactivity: The formation of the OAt-active ester intermediate leads to very fast reaction rates, often completing within minutes.[3]
-
Suppression of Racemization: HATU is highly effective at preserving the stereochemical integrity of the chiral amino acid center, which is critical for synthesizing biologically active peptides.[3][5]
-
Effectiveness with Difficult Couplings: It is particularly well-suited for coupling sterically hindered, N-methylated, or electronically deactivated amino acids where other reagents may fail.[1][3][6]
-
High Yields: The efficiency of the coupling reaction typically translates to high product yields, which is especially important when using expensive isotopically labeled or modified amino acids.[2][7]
Mitigation of Side Reactions
A potential side reaction associated with HATU and other uronium-based reagents is the guanidinylation of the free N-terminal amine of the peptide chain.[1][2] This occurs when HATU reacts directly with the amine, capping the peptide and preventing further elongation. This side reaction is more prevalent when HATU is used in excess or when the amine is exposed to the reagent before the carboxylic acid is fully activated. To mitigate this, it is recommended to pre-activate the Boc-amino acid with HATU and base for a short period before adding the mixture to the resin-bound amine.[7][8]
Quantitative Data
The selection of a coupling reagent is a critical decision in peptide synthesis. The following table summarizes the performance of HATU in comparison to other common reagents for the coupling of sterically hindered amino acids.
Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids
| Reagent | Reagent Type | Example Coupling System | Yield | Reaction Time | Racemization / Key Side Reactions |
|---|---|---|---|---|---|
| HATU | Aminium/Uronium Salt | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low racemization. Potential for guanidinylation of N-terminus.[2] |
| HBTU | Aminium/Uronium Salt | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant | Room Temp | Low racemization. Can also cause guanidinylation.[2] Generally less reactive than HATU.[1] |
| PyBOP | Phosphonium Salt | Various Hindered Systems | >90% Conversion | ~16 hours | Low racemization. Avoids guanidinylation side reaction.[2][9] |
| COMU | Aminium/Uronium Salt | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low racemization. Efficiency is comparable to HATU; considered safer as it is not based on the potentially explosive HOAt.[2][9] |
| DIC/HOBt | Carbodiimide | Standard Couplings | Good (for non-hindered) | Varies | Cost-effective but generally less efficient for hindered couplings.[7] |
Note: This table synthesizes data from multiple sources; specific reaction conditions and outcomes may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[2]
Experimental Protocols
Protocol 1: Standard HATU Coupling for Hindered Boc-Amino Acids in Manual SPPS
This protocol is recommended for difficult sequences, including those with sterically hindered residues, where minimizing racemization and maximizing yield are critical.[7]
Materials:
-
Resin with free N-terminal amine
-
Boc-protected hindered amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Preparation: Swell the resin (e.g., Merrifield, PAM) in DCM for at least 30 minutes.
-
Boc Deprotection:
-
Drain the DCM. Add a solution of 25-50% TFA in DCM. Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.
-
Drain the TFA solution and wash the resin thoroughly with DCM followed by DMF.
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat once more to ensure the resin is fully neutralized. Wash with DMF.
-
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve the Boc-amino acid (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid/HATU solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours. For particularly difficult couplings (e.g., Aib-Aib), the coupling time may need to be extended or a second coupling may be required.
-
Monitor the reaction progress using a qualitative method like the ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-6 for the next amino acid in the sequence.
Caption: Boc-SPPS workflow using HATU for hindered couplings.
Protocol 2: Rapid In-Situ Neutralization/HATU Coupling for Boc-SPPS
This accelerated protocol combines the neutralization and coupling steps to achieve faster cycle times, which can be beneficial for synthesizing long peptides.[6]
Procedure:
-
Deprotection: Perform the TFA deprotection as described in Protocol 1 (steps 2a and 2b).
-
Wash: Perform a brief DMF flow wash (approx. 45 seconds).
-
In-situ Neutralization and Coupling:
-
Prepare an activation solution containing the Boc-amino acid (3 equivalents), HATU (3 equivalents), and DIEA (5 equivalents) in DMF. Allow to pre-activate for ~3 minutes.
-
Add this solution directly to the acidic peptide-resin immediately following the post-deprotection wash.
-
Agitate for 5-10 minutes.
-
-
Wash: Perform a DMF flow wash (~45 seconds) to remove soluble reagents.
-
Cycle Repetition: The total cycle time can be as short as 10-15 minutes per residue. Repeat for the subsequent amino acids.
HATU is a highly effective and robust coupling reagent for the incorporation of sterically hindered Boc-amino acids in peptide synthesis.[5] Its ability to mediate rapid and efficient couplings with minimal racemization makes it an indispensable tool for researchers, scientists, and drug development professionals tackling the synthesis of complex peptides.[3][10] By understanding its mechanism and employing optimized protocols, users can successfully overcome the challenges associated with hindered residues, leading to higher quality synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. bachem.com [bachem.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for the Analytical Characterization of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and medicinal chemistry. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions.[1] The integrity, purity, and structural confirmation of Boc-protected amino acids are paramount to ensure the successful synthesis of peptides and other pharmaceutical compounds. Rigorous analytical characterization is therefore a critical quality control step.
These application notes provide detailed protocols and data interpretation guidelines for the most common and effective analytical techniques used to characterize Boc-protected amino acids: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural verification of Boc-protected amino acids. Both ¹H and ¹³C NMR provide a detailed atomic-level map of the molecule, confirming the successful installation of the Boc group and the integrity of the amino acid scaffold.[1]
Data Presentation: Typical Chemical Shifts
The presence of the Boc group is characterized by a prominent singlet in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.
| Boc-Amino Acid (in CDCl₃) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Boc Group | ||
| tert-butyl (9H, singlet) | ~1.4[1] | |
| Quaternary Carbon | ~80 | |
| Methyl Carbons | ~28 | |
| Carbonyl Carbon | ~155 | |
| Amino Acid Backbone | ||
| α-Proton (CH) | Varies (e.g., ~4.3 for Boc-Ala-OH)[1] | Varies (e.g., ~50 for Boc-Ala-OH) |
| α-Carbonyl (COOH) | Varies (e.g., ~175 for Boc-Ala-OH) | |
| Side Chain Protons/Carbons | Varies depending on the amino acid | Varies depending on the amino acid |
Note: Chemical shifts can vary depending on the solvent, concentration, and instrument.[1][2]
Experimental Protocol: ¹H and ¹³C NMR Analysis of Boc-L-Alanine
-
Sample Preparation: Accurately weigh 5-10 mg of the Boc-L-Alanine sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.[1]
-
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]
-
Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[1]
-
Data Analysis:
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is an indispensable technique for confirming the molecular weight of the Boc-protected amino acid. Soft ionization techniques like Electrospray Ionization (ESI) are commonly employed.
Data Presentation: Expected Molecular Ions
| Ionization Mode | Expected Ion | Description |
| Positive Ion Mode | [M+H]⁺ | Protonated molecule |
| Positive Ion Mode | [M+Na]⁺ | Sodium adduct |
| Negative Ion Mode | [M-H]⁻ | Deprotonated molecule |
M = Molecular Weight of the Boc-protected amino acid.
A characteristic fragmentation pattern in tandem MS (MS/MS) is the loss of isobutylene (56 Da) or the entire Boc group (100 Da), which strongly indicates the presence of the protecting group.[1]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the Boc-amino acid (approximately 10-100 µM) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the expected molecular ions.
-
Data Analysis:
-
Identify the peak corresponding to the expected molecular weight of the Boc-protected amino acid (e.g., [M+H]⁺ or [M-H]⁻).
-
If necessary, perform MS/MS analysis on the parent ion to confirm characteristic fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the primary method for determining the purity of Boc-protected amino acids and for identifying and quantifying any impurities.[3][4] Reversed-phase HPLC (RP-HPLC) with UV detection is the most common approach.
Data Presentation: Purity Analysis
| Parameter | Description | Typical Value |
| Purity (%) | Area of the main peak relative to the total area of all peaks | >98% |
| Retention Time (min) | Time at which the compound elutes from the column | Varies based on method and compound |
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both typically containing 0.1% trifluoroacetic acid (TFA).[3]
-
Example Gradient: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 210-220 nm.[5]
-
Sample Preparation: Prepare a solution of the Boc-amino acid in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Injection: Inject 10-20 µL of the prepared sample.[]
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, thereby verifying the successful installation of the Boc protecting group.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| N-H (Carbamate) | Stretching | ~3300-3400 |
| C=O (Carbamate) | Stretching | ~1690-1720[7] |
| C=O (Carboxylic Acid) | Stretching | ~1700-1730 |
| C-O (Carbamate) | Stretching | ~1160-1250 |
| N-H (Amide II) | Bending | ~1510-1540[7] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the dry Boc-amino acid powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.
-
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the FTIR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the Boc group and the amino acid structure. The disappearance of the primary amine bands and the appearance of the carbamate C=O and N-H bands confirm the protection reaction.[7]
Elemental Analysis: Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This data is used to confirm that the empirical formula of the synthesized Boc-protected amino acid matches the theoretical formula.
Data Presentation: Comparison of Theoretical vs. Found Values
| Element | Theoretical (%) | Found (%) | Acceptable Deviation |
| Carbon (C) | Calculated from formula | Measured by instrument | ± 0.4% |
| Hydrogen (H) | Calculated from formula | Measured by instrument | ± 0.4% |
| Nitrogen (N) | Calculated from formula | Measured by instrument | ± 0.4% |
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the thoroughly dried and pure Boc-amino acid into a tin or silver capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).
-
Combustion: The sample is combusted at high temperatures (≥900 °C) in the presence of oxygen.
-
Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample. Compare these experimental values to the theoretical percentages calculated from the molecular formula.
Conclusion
The comprehensive characterization of Boc-protected amino acids using a combination of these orthogonal analytical techniques is essential for ensuring their quality and suitability for downstream applications in research and drug development. NMR provides definitive structural proof, MS confirms the molecular weight, HPLC quantifies purity, FTIR verifies functional groups, and elemental analysis validates the empirical formula. Adherence to these detailed protocols will ensure the reliable and accurate assessment of these critical synthetic building blocks.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 3-Chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 3-chlorophenylglycine, into peptide sequences is a critical strategy in modern drug discovery for enhancing potency, stability, and pharmacokinetic profiles. The presence of the chloro-substituted phenyl ring in 3-chlorophenylglycine significantly increases the hydrophobicity of the peptide, posing unique challenges for purification. This application note provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides containing 3-chlorophenylglycine, from analytical method development to preparative scale-up.
Reversed-phase HPLC is the standard and most effective method for purifying synthetic peptides.[1][2][3] The separation is based on the hydrophobic interactions between the peptide and the stationary phase.[2] Peptides are adsorbed onto the hydrophobic stationary phase under aqueous conditions and are eluted by increasing the concentration of an organic solvent.[2] For hydrophobic peptides, such as those containing 3-chlorophenylglycine, careful optimization of the stationary phase, mobile phase, and gradient is crucial for achieving high purity and recovery.
Experimental Workflow
The overall workflow for the purification of a peptide containing 3-chlorophenylglycine is a systematic process that begins with the analysis of the crude product and progresses through method development to the final preparative purification and isolation of the target peptide.
Figure 1. Experimental workflow for HPLC purification.
Data Presentation
Successful purification is quantified by assessing the purity of the collected fractions and the overall recovery of the target peptide. The following table presents illustrative data from a typical purification of a peptide containing 3-chlorophenylglycine.
| Stage | Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) | Recovery (%) |
| Analytical | Crude Peptide | 15.2 | 65.4 | ~65% | N/A |
| Main Impurity 1 | 14.8 | 12.1 | N/A | N/A | |
| Main Impurity 2 | 15.9 | 8.7 | N/A | N/A | |
| Preparative | Fraction 12 | 15.1 | 95.8 | 95.8% | - |
| Fraction 13 | 15.2 | 98.9 | 98.9% | - | |
| Fraction 14 | 15.2 | 99.5 | 99.5% | - | |
| Fraction 15 | 15.3 | 97.2 | 97.2% | - | |
| Final Product | Pooled & Lyophilized | 15.2 | >99 | >99% | ~85% |
Experimental Protocols
Sample Preparation
The solubility of hydrophobic peptides can be challenging.[4] Proper sample preparation is critical to avoid precipitation during the HPLC run.
-
Solvent Selection: Test the solubility of the crude peptide in small amounts of different solvents. A common starting point is a mixture of acetonitrile (ACN) and water.[5] For highly hydrophobic peptides, dissolving in a small amount of pure organic solvent like ACN, methanol, or isopropanol first, and then diluting with the aqueous mobile phase A is often effective.[4]
-
Procedure:
-
Weigh approximately 1-2 mg of the crude peptide for analytical HPLC.
-
Add a minimal amount of ACN to dissolve the peptide.
-
Vortex briefly.
-
Add mobile phase A (e.g., 0.1% TFA in water) to the desired final concentration, ensuring the peptide remains in solution.[4]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Analytical Method Development
The goal of this phase is to develop a robust separation on an analytical scale that can be transferred to a preparative scale.[5]
-
Instrumentation and Columns:
-
HPLC System: An analytical HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point for peptides.[1][6] For more hydrophobic peptides, a C8 or C4 column might provide better peak shape and recovery.[7] A column with a 300 Å pore size is generally recommended for peptides to ensure good mass transport.[8]
-
Recommended Analytical Column: C18, 4.6 x 250 mm, 5 µm particle size, 300 Å pore size.
-
-
Mobile Phases:
-
Protocol for Scouting Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the prepared sample.
-
Run a broad linear gradient to determine the approximate elution concentration of the target peptide.[3] A typical scouting gradient is from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
Identify the retention time of the main peak corresponding to the target peptide.
-
-
Protocol for Gradient Optimization:
-
Based on the scouting run, create a more focused gradient around the elution point of the target peptide.[3]
-
For example, if the peptide eluted at 40% B in the scouting run, a new gradient could be 30-50% B over 20-30 minutes. This shallower gradient will improve the resolution between the target peptide and closely eluting impurities.[8]
-
Adjust the gradient slope to achieve baseline separation of the main impurities.
-
Preparative Purification
The optimized analytical method is scaled up for preparative purification.
-
Instrumentation and Columns:
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: A preparative column with the same stationary phase as the analytical column.
-
Recommended Preparative Column: C18, 21.2 x 250 mm, 5-10 µm particle size, 300 Å pore size.
-
-
Protocol for Scale-Up and Purification:
-
Calculate the Preparative Flow Rate: Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical method.
-
Sample Loading: Dissolve the desired amount of crude peptide in the appropriate solvent mixture. The loading capacity will depend on the column size and the difficulty of the separation. For a 21.2 mm ID column, a load of 50-200 mg of crude peptide can be a starting point.
-
Purification Run:
-
Equilibrate the preparative column.
-
Inject the dissolved crude peptide.
-
Run the optimized gradient.
-
Collect fractions based on the UV chromatogram, collecting smaller fractions around the target peptide peak.
-
-
Fraction Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level.[5] Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.[5]
-
Conclusion
The purification of peptides containing the hydrophobic unnatural amino acid 3-chlorophenylglycine requires a systematic approach to HPLC method development. By carefully selecting the stationary and mobile phases and optimizing the elution gradient, it is possible to achieve high levels of purity and recovery. The protocols outlined in this application note provide a robust framework for researchers to successfully purify these challenging molecules, facilitating their use in further research and drug development.
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. lcms.cz [lcms.cz]
- 4. nestgrp.com [nestgrp.com]
- 5. peptide.com [peptide.com]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
Application Note: NMR Analysis of (tert-butoxycarbonyl)aminoacetic acid (Boc-glycine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of (tert-butoxycarbonyl)aminoacetic acid, commonly known as Boc-glycine. Boc-glycine is a widely used building block in peptide synthesis, and its purity and structural integrity are critical for the successful synthesis of peptide-based therapeutics. This application note outlines the expected ¹H and ¹³C NMR spectral data for Boc-glycine in commonly used deuterated solvents and provides a comprehensive protocol for sample preparation and data acquisition.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of organic molecules. For scientists working with amino acid derivatives such as Boc-glycine, NMR provides unambiguous confirmation of the chemical structure and allows for the detection of impurities. The tert-butoxycarbonyl (Boc) protecting group is crucial in peptide chemistry, and its characteristic NMR signals are key indicators of a successful protection reaction. This note serves as a practical guide for obtaining and interpreting high-quality NMR spectra of Boc-glycine.
Data Presentation
The chemical shifts of (tert-butoxycarbonyl)aminoacetic acid are influenced by the choice of deuterated solvent. Below is a summary of typical ¹H and ¹³C NMR chemical shifts in chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: ¹H NMR Chemical Shifts (ppm) of (tert-butoxycarbonyl)aminoacetic acid
| Protons | Assignment | Typical Chemical Shift (CDCl₃) | Typical Chemical Shift (DMSO-d₆) | Multiplicity |
| 9H | C(CH₃)₃ | ~1.45 | ~1.39 | Singlet |
| 2H | N-CH₂-COOH | ~3.95 | ~3.58 | Doublet |
| 1H | NH | ~5.10 | ~7.15 | Triplet |
| 1H | COOH | ~9.50 (broad) | ~12.50 (broad) | Singlet |
Table 2: ¹³C NMR Chemical Shifts (ppm) of (tert-butoxycarbonyl)aminoacetic acid
| Carbon | Assignment | Typical Chemical Shift (CDCl₃) | Typical Chemical Shift (DMSO-d₆) |
| 3C | C(CH₃)₃ | ~28.3 | ~28.2 |
| 1C | C(CH₃)₃ | ~80.4 | ~78.1 |
| 1C | N-CH₂-COOH | ~42.2 | ~42.5 |
| 1C | NC=O | ~155.7 | ~155.6 |
| 1C | COOH | ~174.0 | ~171.8 |
Note: Chemical shifts can vary slightly depending on the concentration, temperature, and instrument.
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol details the steps for preparing a high-quality NMR sample of (tert-butoxycarbonyl)aminoacetic acid for analysis.
Materials:
-
(tert-butoxycarbonyl)aminoacetic acid
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
Pasteur pipette and bulb
-
Small vial or beaker
-
Cotton wool or filter plug
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of (tert-butoxycarbonyl)aminoacetic acid for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, the sample can be gently warmed to aid dissolution.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution into a clean 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton wool or a dedicated filter.[1][4]
-
Sample Height: Ensure the final sample height in the NMR tube is at least 4-5 cm to allow for proper shimming by the spectrometer.[1][4]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
This protocol provides a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be adjusted based on the spectrometer being used.
Workflow:
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Manual shimming may be required for optimal resolution.
-
¹H Spectrum Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C Spectrum Acquisition:
-
Load a standard carbon experiment (e.g., proton-decoupled).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Acquire a larger number of scans compared to the ¹H experiment due to the lower natural abundance of ¹³C (several hundred to thousands of scans may be necessary).
-
Apply Fourier transformation and phase correction.
-
Reference the spectrum to the solvent peak.
-
Visualizations
The following diagrams illustrate the molecular structure of (tert-butoxycarbonyl)aminoacetic acid and a general workflow for its NMR analysis.
Caption: Molecular structure of (tert-butoxycarbonyl)aminoacetic acid.
Caption: General workflow for NMR analysis of Boc-glycine.
References
Application Notes and Protocols for Mass Spectrometry of Boc-Protected Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and drug development, prized for its stability under various conditions and its facile removal under mild acidic conditions.[] Accurate characterization of Boc-protected amino acid derivatives is a critical quality control step to ensure the structural integrity and purity of these vital building blocks. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight confirmation and structural elucidation through fragmentation analysis.[2]
These application notes provide detailed protocols for the analysis of Boc-protected amino acid derivatives using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Key Characteristics in Mass Spectrometry
Under typical ESI-MS analysis, Boc-protected amino acids are observed as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[2] Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns of the Boc group, primarily through the neutral loss of:
-
Isobutylene (56 Da) [2]
-
tert-Butanol (74 Da) [2]
-
Carbon dioxide (44 Da) after the initial loss of isobutylene.[3]
These signature losses are strong indicators of the presence and integrity of the Boc-protecting group.
Quantitative Data Summary
The following table summarizes the calculated monoisotopic masses and expected m/z values for the protonated molecule [M+H]⁺ and key fragment ions of several common Boc-protected amino acids. These values are essential for data interpretation and confirmation of compound identity.
| Boc-Amino Acid | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+H-C₄H₈]⁺ (m/z) | Expected [M+H-Boc+H]⁺ (m/z) |
| Boc-Gly-OH | C₇H₁₃NO₄ | 175.0845 | 176.0918 | 120.0652 | 76.0393 |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.1001 | 190.1074 | 134.0808 | 90.0550 |
| Boc-Val-OH | C₁₀H₁₉NO₄ | 217.1314 | 218.1387 | 162.1121 | 118.0863 |
| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.1471 | 232.1544 | 176.1278 | 132.1019 |
| Boc-Ile-OH | C₁₁H₂₁NO₄ | 231.1471 | 232.1544 | 176.1278 | 132.1019 |
| Boc-Pro-OH | C₁₀H₁₇NO₄ | 215.1158 | 216.1231 | 160.0965 | 116.0706 |
| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.1314 | 266.1387 | 210.1121 | 166.0863 |
| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.1086 | 250.1159 | 194.0893 | 150.0634 |
| Boc-Ser(tBu)-OH | C₁₂H₂₃NO₅ | 261.1576 | 262.1649 | 206.1383 | 162.1128 |
| Boc-Thr(tBu)-OH | C₁₃H₂₅NO₅ | 275.1733 | 276.1806 | 220.1540 | 176.1278 |
| Boc-Asp(OtBu)-OH | C₁₃H₂₃NO₆ | 289.1525 | 290.1598 | 234.1332 | 190.1074 |
| Boc-Glu(OtBu)-OH | C₁₄H₂₅NO₆ | 303.1682 | 304.1755 | 248.1489 | 204.1231 |
| Boc-Lys(Boc)-OH | C₁₆H₃₀N₂O₆ | 346.2104 | 347.2177 | 291.1911 | 247.1656 |
| Boc-Trp-OH | C₁₆H₂₀N₂O₄ | 304.1423 | 305.1496 | 249.1230 | 205.0972 |
Experimental Protocols
Protocol 1: ESI-MS Analysis of Boc-Protected Amino Acids
This protocol outlines the analysis of Boc-protected amino acids using an Electrospray Ionization (ESI) source coupled with a mass spectrometer, such as a quadrupole or ion trap analyzer.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the Boc-protected amino acid.
-
Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture) to a stock concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Crucially, ensure all inorganic salts are removed from the sample, as they are incompatible with ESI. If necessary, utilize a desalting technique like solid-phase extraction (SPE) with a C18 cartridge.[4]
2. LC-MS/MS Method:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The gradient should be optimized based on the specific analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.[]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Scanning Mode: Full scan mode to detect the [M+H]⁺ ion, followed by product ion scans (MS/MS) of the parent ion to observe fragmentation. Alternatively, Selected Reaction Monitoring (SRM) can be used for targeted quantification.[]
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize the collision energy (typically 10-30 eV) to induce the characteristic fragmentation of the Boc group.
-
3. Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ of the Boc-protected amino acid in the full scan spectrum.
-
Analyze the MS/MS spectrum for the characteristic neutral losses of 56 Da (isobutylene) and/or the entire Boc group (100 Da).
-
Compare the observed m/z values with the expected values in the quantitative data table.
Protocol 2: MALDI-MS Analysis of Boc-Protected Amino Acids
This protocol is suitable for rapid molecular weight confirmation of Boc-protected amino acids without chromatographic separation.
1. Sample and Matrix Preparation:
-
Sample: Prepare a 1 mg/mL stock solution of the Boc-protected amino acid in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (HCCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
2. Sample Spotting (Dried Droplet Method):
-
Pipette 0.5-1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.
-
Pipette 0.5-1 µL of the sample solution directly onto the dried matrix spot.
-
Allow the sample to co-crystallize with the matrix as it air dries.
3. MALDI-TOF MS Acquisition:
-
Instrument: A MALDI-TOF or TOF/TOF mass spectrometer.
-
Mode: Positive ion reflector mode is typically used for increased mass accuracy.[3]
-
Laser: Use a nitrogen laser (337 nm) with the power adjusted to achieve optimal ionization without causing excessive fragmentation.
-
Calibration: Calibrate the instrument using a standard peptide mixture with known masses close to the analyte of interest.
4. Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the Boc-protected amino acid.
-
If using a TOF/TOF instrument, fragmentation can be induced (post-source decay or collision-induced dissociation) to confirm the presence of the Boc group through its characteristic losses.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the ESI-MS and MALDI-MS analysis of Boc-protected amino acid derivatives.
Caption: Workflow for ESI-MS analysis of Boc-amino acids.
Caption: Workflow for MALDI-MS analysis of Boc-amino acids.
References
- 2. benchchem.com [benchchem.com]
- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Techniques Using Chlorinated Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of bioconjugation techniques utilizing chlorinated phenylalanine derivatives, primarily focusing on palladium-catalyzed cross-coupling reactions. While direct, detailed protocols for p-chlorophenylalanine are less common in the literature compared to its bromo- and iodo- counterparts due to the lower reactivity of the C-Cl bond, this document outlines the foundational methods and provides extrapolated protocols based on established procedures for similar halogenated analogs.
Introduction
Site-specific modification of proteins is a powerful tool in drug development, diagnostics, and fundamental biological research. The incorporation of unnatural amino acids (UAAs) with bioorthogonal reactive handles into proteins allows for precise control over the location of conjugation, ensuring homogeneity and preserving protein function. para-Chlorophenylalanine (p-Cl-Phe) is a UAA that can be genetically encoded into proteins, introducing a reactive aryl chloride moiety. This handle can participate in various palladium-catalyzed cross-coupling reactions, enabling the attachment of a wide range of molecules, including fluorophores, small molecule drugs, and polyethylene glycol (PEG) chains.
The primary bioconjugation strategy for halogenated phenylalanine derivatives is the Suzuki-Miyaura cross-coupling reaction. Other potential palladium-catalyzed reactions include the Sonogashira, Heck, and Buchwald-Hartwig amination reactions, although their application with p-chlorophenylalanine in a bioconjugation context is less frequently reported.
Core Concepts and Methodologies
The overall workflow for bioconjugation using p-chlorophenylalanine involves two key stages:
-
Genetic Incorporation of p-Chlorophenylalanine: The UAA is incorporated into a target protein at a specific site using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically the amber stop codon (TAG).
-
Palladium-Catalyzed Cross-Coupling: A palladium catalyst is used to form a new carbon-carbon or carbon-nitrogen bond between the chlorinated side chain of the incorporated phenylalanine derivative and a coupling partner.
Diagram: General Workflow for Bioconjugation
Caption: General workflow for site-specific protein modification using p-Cl-Phe.
Experimental Protocols
Protocol 1: Genetic Incorporation of p-Chlorophenylalanine into Proteins
This protocol is adapted from established methods for incorporating other unnatural amino acids, such as p-acetylphenylalanine, into proteins expressed in E. coli.
Materials:
-
Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.
-
Plasmid for the engineered aminoacyl-tRNA synthetase and tRNA pair specific for p-chlorophenylalanine (e.g., a derivative of the pEVOL plasmid).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and agar plates.
-
Appropriate antibiotics for plasmid selection.
-
p-Chlorophenylalanine hydrochloride.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid for the synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight culture.
-
UAA Addition: When the optical density at 600 nm (OD600) reaches 0.4-0.6, add p-chlorophenylalanine hydrochloride to a final concentration of 1-2 mM.
-
Growth: Continue to grow the culture at 37°C with shaking until the OD600 reaches 0.8-1.0.
-
Induction: Induce protein expression by adding IPTG (final concentration 0.5-1 mM) and L-arabinose (final concentration 0.02% w/v).
-
Expression: Continue to shake the culture for an additional 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein folding and solubility.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein containing p-chlorophenylalanine using standard chromatography techniques appropriate for your protein (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Confirm the incorporation of the UAA by mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling on a p-Chlorophenylalanine-Containing Protein
This protocol is based on conditions reported for Suzuki-Miyaura reactions on peptides and proteins containing more reactive iodo- and bromo-phenylalanine, and has been adapted to account for the lower reactivity of the aryl chloride. Optimization of catalyst, ligand, base, and temperature will likely be necessary for each specific protein and coupling partner.
Materials:
-
Purified protein containing p-chlorophenylalanine (1-10 mg/mL).
-
Aqueous buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.0).
-
Arylboronic acid coupling partner (e.g., a fluorescent dye with a boronic acid handle).
-
Palladium source (e.g., Pd(OAc)2 or a pre-formed palladium-ligand complex).
-
Water-soluble phosphine ligand (e.g., sulfonated SPhos (sSPhos)).
-
Base (e.g., potassium carbonate (K2CO3) or potassium fluoride (KF)).
-
Organic co-solvent if necessary (e.g., DMF, DMSO, or dioxane), though minimizing this is preferable for protein stability.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the arylboronic acid in an appropriate solvent (e.g., DMF or DMSO).
-
Prepare a stock solution of the palladium source and ligand. For example, a pre-catalyst solution can be made by mixing Pd(OAc)2 and sSPhos in a 1:2 to 1:4 molar ratio in degassed water or buffer.
-
Prepare a stock solution of the base in degassed water.
-
-
Reaction Setup:
-
In a reaction vessel, add the purified protein containing p-chlorophenylalanine to the aqueous buffer.
-
Degas the protein solution by gently bubbling with argon or nitrogen for 10-15 minutes.
-
Add the arylboronic acid to the reaction mixture (typically 10-50 fold molar excess over the protein).
-
Add the base to the reaction mixture.
-
Initiate the reaction by adding the palladium catalyst solution.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature. Due to the lower reactivity of the C-Cl bond, a higher temperature (e.g., 37-50°C) may be required compared to reactions with bromo- or iodo-phenylalanine. The use of microwave irradiation at elevated temperatures (e.g., 80-120°C for 30 minutes) has been shown to be effective for peptide stapling via Suzuki-Miyaura coupling and could be cautiously explored for proteins, though this risks denaturation.[1]
-
Allow the reaction to proceed for 2-24 hours, with gentle mixing.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by LC-MS to observe the formation of the conjugated product.
-
Purification: Once the reaction is complete, remove the excess reagents and catalyst by size-exclusion chromatography, dialysis, or affinity chromatography if the protein has a tag.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
| Halogenated Phenylalanine | Coupling Partner | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| Fmoc-4-bromo-Phe | 4-acetamidophenyl-1-pinacolatoboron ester | PdCl2, Na2CO3 | THF/ethylene glycol, 66°C | 81 | [2] |
| Dipeptide with 4-bromo-Phe | Various arylboronic acids | Pd(OAc)2, P(o-tol)3 | DME/aqueous base | High conversion | [2] |
| 28-mer peptide with iodo-Phe | 28-mer peptide with boronic acid | Pd source, base | Aqueous SDS, near physiological temp. | 83 | [3] |
| Peptide on solid support | Various arylboronic acids | Pd(PPh3)4 | 80°C, 20h | Good | [4] |
Alternative Palladium-Catalyzed Reactions
While Suzuki-Miyaura is the most explored, other cross-coupling reactions could potentially be adapted for bioconjugation with p-chlorophenylalanine.
-
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. It has been successfully applied to peptides containing p-iodophenylalanine.[5][6] The conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.
-
Heck Reaction: This reaction couples an aryl halide with an alkene.[7][8] While widely used in organic synthesis, its application in bioconjugation is less common but has been demonstrated.[9]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.[10][11] It offers a direct way to attach amine-containing molecules to the phenylalanine side chain.
Conclusion
The use of p-chlorophenylalanine in bioconjugation provides a site-specific method for protein modification. While the Suzuki-Miyaura reaction is the most promising approach, the lower reactivity of the C-Cl bond presents a challenge that necessitates careful optimization of reaction conditions. The protocols and data presented here, largely based on more reactive halogenated analogs, provide a solid foundation for researchers to develop and apply this technique. Future work in developing more active palladium catalysts for aqueous media at mild temperatures will be crucial for expanding the utility of p-chlorophenylalanine in bioconjugation.
References
- 1. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Peptide Ligation via the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new approach for modification of phenylalanine peptides by Suzuki-Miyaura coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Incorporation of Unnatural Amino acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance proteolytic stability, modulate bioactivity, and constrain peptide conformations to improve therapeutic efficacy and pharmacokinetic profiles.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for the successful synthesis of peptides containing UAAs, with a focus on Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).
The introduction of UAAs can confer a range of advantageous properties to a peptide therapeutic:
-
Enhanced Proteolytic Stability: Modifications to the peptide backbone or the introduction of bulky side chains can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of the peptide.[1][2]
-
Improved Pharmacokinetic Profiles: UAA-driven modifications can increase binding to serum proteins like albumin, which reduces renal clearance and prolongs circulation time.[2]
-
Increased Binding Affinity and Selectivity: The unique functionalities of UAAs can forge new interactions with biological targets, leading to greater binding affinity and improved selectivity.[2]
-
Conformational Constraint: UAAs can be used to induce specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.[2]
Section 1: Solid-Phase Peptide Synthesis (SPPS) for UAA Incorporation
Fmoc-based SPPS is the most common method for synthesizing peptides containing UAAs. The fundamental principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
Experimental Workflow for Fmoc-SPPS
Caption: Experimental workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Data Presentation: Comparison of Coupling Reagents for Hindered UAAs
The choice of coupling reagent is critical when incorporating sterically hindered UAAs, such as N-methylated or α,α-disubstituted amino acids, to ensure high coupling efficiency and minimize racemization.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[3] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[3] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[3] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[3] |
Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for a single UAA is not extensively available in one source.[3] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocol: Manual Fmoc-SPPS of a Tripeptide with a D-amino acid
This protocol describes the manual synthesis of a generic tripeptide (e.g., Ac-Ala-D-Phe-Gly-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry.[1]
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-D-Phe-OH, Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (ddH₂O)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.[1][4]
-
First Amino Acid Loading (Fmoc-Gly-OH):
-
Perform Fmoc deprotection on the resin by treating with 20% piperidine in DMF (5 min, then 15 min).[1]
-
Wash the resin thoroughly with DMF and DCM.
-
Dissolve Fmoc-Gly-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF and add to the resin.
-
Agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation (Fmoc-D-Phe-OH and Fmoc-Ala-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 min, then 15 min).[1]
-
Wash the resin with DMF and DCM.
-
Coupling: Dissolve the next Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF and add to the resin. Agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin.
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Section 2: Native Chemical Ligation (NCL) for UAA Incorporation
NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[5] This method is particularly useful for incorporating UAAs into larger constructs.
Data Presentation: Impact of UAA on Ligation and Peptide Stability
| UAA Type | Impact on NCL | Impact on Serum Stability |
| D-amino acids | Generally well-tolerated at the C-terminus, but can have slower kinetics than L-amino acids. | Significantly increases resistance to proteolysis, leading to longer half-life.[6] |
| N-methylated amino acids | Steric hindrance can significantly slow down the ligation reaction. | Increased stability due to resistance to many proteases. |
| β-amino acids | Ligation is generally not possible at the C-terminus due to the altered backbone structure. | Highly resistant to degradation by common proteases.[7] |
| Selenocysteine (Sec) | Can be used in place of Cysteine for ligation, often with faster kinetics, especially for hindered junctions.[8] | Can enhance stability, but depends on the overall peptide sequence. |
Experimental Protocol: Native Chemical Ligation
This protocol outlines a general procedure for the ligation of two peptide fragments, one with a C-terminal UAA-thioester and the other with an N-terminal cysteine.
Materials:
-
Peptide 1 (with C-terminal UAA-thioester)
-
Peptide 2 (with N-terminal Cys)
-
Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
4-mercaptophenylacetic acid (MPAA)
-
RP-HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Synthesize Peptide 1 with a C-terminal thioester and Peptide 2 with an N-terminal cysteine using standard SPPS protocols. Purify both peptides by RP-HPLC and confirm their identity by mass spectrometry.
-
Ligation Reaction Setup:
-
Dissolve Peptide 1 and Peptide 2 in the ligation buffer at equimolar concentrations (typically 1-5 mM).
-
Add TCEP to a final concentration of 5-10 mM to ensure a reducing environment.
-
Add MPAA to a final concentration of 20-30 mM as a thiol catalyst.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the progress of the ligation by taking aliquots at different time points (e.g., 1, 4, 8, 24 hours) and analyzing them by RP-HPLC and mass spectrometry.
-
-
Purification of the Ligated Product:
-
Once the reaction is complete, purify the full-length ligated peptide from the reaction mixture using RP-HPLC.
-
-
Characterization:
-
Confirm the molecular weight of the purified ligated peptide by mass spectrometry.
-
Further characterization (e.g., by NMR or circular dichroism) can be performed to confirm the correct folding and structure.
-
Section 3: Impact of UAA Incorporation on Drug Properties
The strategic incorporation of UAAs can significantly enhance the therapeutic potential of peptides. The following diagram illustrates the logical relationship between UAA incorporation and improved drug-like properties.
Caption: Logical relationship of how UAAs contribute to improved drug properties.
Section 4: Application in Signaling Pathway Studies
Peptides containing UAAs are invaluable tools for studying cellular signaling pathways. For example, incorporating a photo-crosslinkable UAA can help identify the binding partners of a peptide ligand. The following diagram illustrates a simplified signaling pathway that could be investigated using such a UAA-modified peptide.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
The incorporation of unnatural amino acids provides a versatile and powerful platform for the design and synthesis of novel peptide therapeutics with enhanced stability, bioavailability, and efficacy.[1] While challenges such as steric hindrance during synthesis exist, they can be overcome through the rational selection of protecting groups, potent coupling reagents, and optimized reaction protocols. The detailed methodologies and comparative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the full potential of unnatural amino acids in their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conditions for Boc Deprotection Using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly revered in peptide synthesis for its stability under various conditions and its facile, acid-labile removal.[1] Trifluoroacetic acid (TFA) stands out as a primary reagent for effecting this deprotection, offering a reliable and efficient method to unmask the amine functionality.[1] This document provides comprehensive application notes and detailed protocols for the TFA-mediated deprotection of Boc-protected amines, tailored for professionals in research and drug development.
Mechanism of Deprotection
The cleavage of the Boc group by TFA proceeds via an acid-catalyzed mechanism. The process is initiated by the protonation of the Boc group's carbonyl oxygen by TFA.[1] This is followed by the departure of the stable tert-butyl cation, which leaves behind a carbamic acid intermediate.[1][2] This intermediate is inherently unstable and rapidly undergoes decarboxylation to liberate the free amine and carbon dioxide gas.[1][2] The newly freed amine is then protonated by the excess TFA in the reaction medium, typically yielding the amine as a trifluoroacetate salt.[2]
It is crucial to perform this reaction in an open or well-vented system to allow the evolved carbon dioxide gas to escape safely.[2][3]
Reaction Parameters and Conditions
The efficiency of Boc deprotection is influenced by several factors, including TFA concentration, solvent, temperature, and reaction time. The optimal conditions are substrate-dependent.
| Parameter | Typical Range | Notes |
| TFA Concentration | 20-100% (v/v) in solvent | For many substrates, a 1:1 mixture of TFA and Dichloromethane (DCM) is effective.[4] Lower concentrations (e.g., 20-50%) are often sufficient and can be gentler on sensitive substrates.[5][6] 100% (neat) TFA can also be used for rapid deprotection.[4] |
| Solvent | Dichloromethane (DCM) | DCM is the most common solvent for Boc deprotection with TFA.[3] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control the initial exotherm, then allowed to warm to room temperature.[1][7] |
| Reaction Time | 30 minutes - 4 hours | Most deprotections are complete within 1-2 hours at room temperature.[1][5] Sterically hindered substrates may require longer reaction times.[5] Reaction progress should be monitored by an appropriate technique like TLC or LC-MS.[5][8] |
| Substrate Concentration | 0.1 - 0.5 M | A typical concentration range for the Boc-protected amine in the chosen solvent.[1] |
The Role of Scavengers in Preventing Side Reactions
During the deprotection, the liberated tert-butyl cation is a potent electrophile that can lead to unwanted side reactions by alkylating nucleophilic residues within the substrate, especially in peptide synthesis.[9][10] Amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to tert-butylation.[9] To mitigate this, scavengers are added to the reaction mixture to trap the tert-butyl cation.[9]
| Scavenger | Target Residue(s) | Typical Concentration/Cocktail |
| Triisopropylsilane (TIS) / Triethylsilane (TES) | General carbocation scavenger, effective for Trp.[9][11] | Often used in a cocktail, e.g., TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[9][11] |
| Ethanedithiol (EDT) | Cysteine (Cys), Methionine (Met).[9][12] | Can be used in cocktails such as TFA/thioanisole/EDT. |
| Thioanisole | Tryptophan (Trp), Arginine (Arg) | Often used in combination with other scavengers.[12] |
| Water | General, helps to hydrolyze the t-butyl cation. | A common component in scavenger cocktails, e.g., 95:5 TFA/H₂O.[12] |
| Phenol | Tyrosine (Tyr) | Can be added to scavenger mixtures.[11] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
This protocol is suitable for a wide range of Boc-protected amines.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, ice bath
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add an equal volume of TFA to the stirred solution (for a 1:1 DCM/TFA mixture).[5] For sensitive substrates, a lower concentration of TFA (e.g., 20-50% v/v) can be used.[1][5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[1]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5][8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. A cold trap is recommended to capture the volatile TFA.[4] Co-evaporation with toluene or isopropanol can help remove residual TFA.[4]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[13]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[13]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for the removal of the N-terminal Boc group from a peptide-resin.
Materials:
-
Boc-protected peptide-resin
-
DCM, peptide synthesis grade
-
TFA
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH) or Isopropanol (IPA)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[14]
-
Drain the DCM and perform a pre-wash with DCM.[14]
-
Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin).[14][15]
-
Shake the mixture for 1-2 minutes at room temperature and then drain the solution.[14]
-
Add a fresh portion of the 25-50% TFA in DCM solution and shake for an additional 20-30 minutes.[14]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).[16]
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DCM (3 times).[16]
-
Wash the resin again with DCM and then with an alcohol like IPA or MeOH to shrink the resin and help remove residual acid.[15]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient acid strength or concentration.[5]- Short reaction time.[5]- Steric hindrance around the Boc-protected amine.[9] | - Increase the concentration of TFA.[5]- Extend the reaction time and continue monitoring. For hindered substrates, this may take several hours.[5]- Consider using a stronger deprotection agent like 4M HCl in dioxane.[5] |
| Side Product Formation (Alkylation) | - Reactive tert-butyl cation alkylating nucleophilic residues (e.g., Trp, Met).[9] | - Add appropriate scavengers to the deprotection cocktail (e.g., TIS, EDT, thioanisole).[9][12] |
| Formation of Trifluoroacetylated Amine | - Potential formation of trifluoroacetic anhydride in the TFA, which can acylate the deprotected amine. | - Add a small amount of water (e.g., 5%) to the TFA to create a 95:5 TFA/H₂O mixture.[17] This helps to hydrolyze any anhydride present. |
| Difficulty Removing Residual TFA | - TFA has a relatively high boiling point (72 °C) and can form salts with the product amine. | - After rotary evaporation, co-evaporate the residue with a non-polar solvent like toluene or hexanes.[4][18]- For solution-phase synthesis, perform a basic aqueous wash (e.g., with NaHCO₃) to neutralize the TFA salt before extraction.[13] |
| Product is an Oil or Difficult to Isolate | - TFA salts are often oils or gums.[4] | - If a solid product is desired, consider using 4M HCl in dioxane for the deprotection, as hydrochloride salts are often more crystalline.[4] |
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12] Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water immediately.[1]
By carefully selecting the reaction conditions, utilizing scavengers when necessary, and adhering to the detailed protocols, researchers can achieve high yields of deprotected amines, a critical step in the synthesis of complex molecules and active pharmaceutical ingredients.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
Custom Synthesis of Peptides with Boc-3-Chlorophenylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance peptide stability, modulate biological activity, and provide novel structural scaffolds. Boc-3-chlorophenylglycine is a non-proteinogenic amino acid that offers unique steric and electronic properties. The presence of a chlorine atom on the phenyl ring can influence the peptide's conformation and binding affinity to its target, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and experimental protocols for the custom synthesis of peptides containing Boc-3-chlorophenylglycine using solid-phase peptide synthesis (SPPS) with Boc chemistry.
Physicochemical Properties of Boc-3-Chlorophenylglycine
A foundational understanding of the physicochemical properties of Boc-3-chlorophenylglycine is essential for its effective incorporation into peptide synthesis workflows.
| Property | Value |
| Molecular Formula | C₁₅H₂₀ClNO₄ |
| Molecular Weight | 313.78 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DCM |
| Chirality | Available as D and L enantiomers |
Applications in Research and Drug Development
Peptides incorporating 3-chlorophenylglycine are of significant interest in various therapeutic areas due to the unique properties conferred by this unnatural amino acid.
-
Enhanced Binding Affinity: The chloro-substituted phenyl ring can participate in favorable interactions, such as halogen bonding and hydrophobic interactions, within the binding pocket of a target protein, potentially leading to increased potency.
-
Improved Metabolic Stability: The steric bulk of the 3-chlorophenylglycine residue can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraint: The restricted rotation around the Cα-Cβ bond of phenylglycine derivatives can induce specific secondary structures in the peptide, which can be crucial for biological activity.
-
Drug Discovery: Peptides containing 3-chlorophenylglycine can be used as lead compounds in the development of novel therapeutics for a range of diseases, including cancer, metabolic disorders, and infectious diseases.
Experimental Protocols
The following protocols are based on established methods for Boc-based solid-phase peptide synthesis and are optimized for the incorporation of sterically hindered amino acids like Boc-3-chlorophenylglycine.
Resin Preparation and First Amino Acid Attachment
This protocol describes the attachment of the first Boc-protected amino acid to a Merrifield resin.
-
Resin Swelling: Swell Merrifield resin (1 g, 1.0 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Cesium Salt Formation: In a separate flask, dissolve the first Boc-amino acid (e.g., Boc-Gly-OH, 2.0 mmol) in a mixture of methanol (10 mL) and water (2 mL). Neutralize the solution with a 2M aqueous solution of cesium carbonate (Cs₂CO₃) to pH 7.0.
-
Solvent Evaporation: Remove the solvent from the cesium salt solution under reduced pressure. Co-evaporate with anhydrous N,N-dimethylformamide (DMF, 2 x 10 mL) to ensure the salt is completely dry.
-
Attachment to Resin: Dissolve the dried Boc-amino acid cesium salt in 10 mL of anhydrous DMF. Add this solution to the swollen Merrifield resin.
-
Reaction: Heat the mixture at 50°C for 12-24 hours with gentle agitation.
-
Washing: After the reaction, wash the resin sequentially with DMF (3 x 15 mL), a 1:1 mixture of DMF and water (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Drying: Dry the resin under vacuum.
Solid-Phase Peptide Synthesis Cycle for Subsequent Amino Acids
The following steps are repeated for the incorporation of each subsequent amino acid in the peptide sequence.
-
Resin Swelling: Swell the peptide-resin in DCM (15 mL) for 20 minutes.
-
Deprotection: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL). Agitate the mixture for 30 minutes at room temperature.[1]
-
Washing: Drain the TFA solution and wash the resin with DCM (3 x 15 mL).
-
Neutralization: Wash the resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (2 x 15 mL, 5 minutes each).
-
Washing: Wash the resin with DCM (3 x 15 mL) to remove excess DIEA.
Due to the steric hindrance of Boc-3-chlorophenylglycine, a potent coupling reagent such as HBTU is recommended.
-
Activation: In a separate vessel, dissolve Boc-3-chlorophenylglycine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF (10 mL). Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended, and the progress can be monitored using a Kaiser test.
-
Washing: After the coupling is complete (indicated by a negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 15 mL) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/thioanisole/ethanedithiol/anisole (90:5:3:2, v/v/v/v). Use 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).
-
Peptide Collection: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).
-
Drying: Dry the crude peptide under vacuum.
Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a model tripeptide (e.g., Gly-3-Cl-PheGly-Ala) using the protocols described above.
| Parameter | Value |
| Resin | Merrifield |
| Resin Loading | 0.8 mmol/g |
| Coupling Reagent for 3-Cl-PheGly | HBTU/HOBt/DIEA |
| Coupling Time for 3-Cl-PheGly | 2 hours |
| Crude Peptide Yield | 75% |
| Purity (by HPLC) | >95% after purification |
| Observed Mass (M+H)⁺ | Consistent with calculated mass |
Visualizations
Experimental Workflow for Custom Peptide Synthesis
Caption: Workflow for Boc-SPPS of peptides with 3-chlorophenylglycine.
Hypothetical Signaling Pathway Modulation
Caption: Inhibition of a signaling pathway by a custom peptide.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization of Boc-Amino Acids During Peptide Coupling
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization of Boc-protected amino acids during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both.[1] In peptide synthesis, where the biological activity is critically dependent on the specific three-dimensional structure formed by L-amino acids, the presence of D-amino acid impurities can result in peptides with reduced or no biological activity. These diastereomeric impurities can also be challenging to remove during purification.[1]
Q2: What is the primary mechanism of racemization for Boc-amino acids during coupling?
A2: The most prevalent mechanism is through the formation of a 5(4H)-oxazolone intermediate.[1] When the carboxylic acid of the Boc-amino acid is activated by a coupling reagent, it becomes susceptible to intramolecular cyclization to form the oxazolone. The α-proton of this oxazolone is acidic and can be abstracted by a base in the reaction mixture, leading to a loss of chirality. The subsequent attack by the amine component on this achiral intermediate can produce both the desired L-L peptide and the undesired D-L diastereomer.[1]
Q3: Are all Boc-protected amino acids equally prone to racemization?
A3: No, the susceptibility to racemization varies among amino acids. Histidine (His) and Cysteine (Cys) are particularly prone to this side reaction.[1][2] Other amino acids like Phenylalanine (Phe) and Aspartic acid (Asp) can also be sensitive under certain conditions.[1]
Q4: How do coupling reagents and additives influence racemization?
A4: The choice of coupling reagent is a critical factor. Carbodiimides (e.g., DCC, DIC) can lead to significant racemization if used alone.[1] Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are used to suppress racemization by forming active esters that are more stable and less prone to oxazolone formation.[1] Uronium/aminium salt reagents (e.g., HBTU, HATU) are generally efficient and cause low levels of racemization.[1] HATU is often preferred over HBTU as it reacts faster, further minimizing the risk of epimerization.[1]
Q5: What is the role of the base in racemization, and which bases are recommended?
A5: The base is crucial for neutralizing amine salts and facilitating the coupling reaction, but it can also promote racemization by abstracting the α-proton of the oxazolone intermediate. Stronger, less sterically hindered bases like triethylamine (TEA) can increase racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are preferred. For highly sensitive amino acids, NMM is often the safest choice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution & Rationale |
| High levels of diastereomeric impurity detected post-coupling. | Inappropriate Coupling Reagent: Carbodiimides (DCC, DIC) used without an additive are common culprits. | Solution: Always use carbodiimides in conjunction with a racemization suppressant. The combination of DIC with HOBt or, even better, Oxyma, is a classic and effective choice. For challenging couplings, consider using aminium/uronium salts like HATU, which are known for high efficiency and low racemization.[3] |
| Strong or Sterically Unhindered Base: Use of bases like triethylamine (TEA) can significantly accelerate racemization. | Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is generally a good first choice, especially for sensitive amino acids. Diisopropylethylamine (DIPEA) is another common alternative. | |
| High Reaction Temperature: Elevated temperatures increase the rate of all reactions, including racemization. | Solution: Perform the coupling reaction at a lower temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. | |
| Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF) can sometimes promote racemization more than less polar alternatives. | Solution: If racemization is a persistent issue, consider switching to a less polar solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). | |
| Prolonged Pre-activation Time: Allowing the Boc-amino acid to sit with the coupling reagent for an extended period before adding the amine component increases the opportunity for oxazolone formation. | Solution: Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, perform an in situ activation where all components are mixed together. | |
| Significant racemization specifically with Boc-His or Boc-Cys. | Inherent Susceptibility: The side chains of Histidine and Cysteine can catalyze the racemization process. | Solution: For these amino acids, take extra precautions. Use a low-racemization coupling cocktail such as DIC/Oxyma.[4][5] Employ a weak base like NMM, and maintain a low reaction temperature throughout the coupling step. Careful selection of side-chain protecting groups is also crucial. |
Data Presentation
Table 1: Quantitative Comparison of Racemization Levels for Common Coupling Reagents
This table summarizes the percentage of D-isomer formation for various coupling reagents under comparable experimental conditions, typically involving a model peptide coupling.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Key Observations |
| HATU | 0.5 - 2.0% | Consistently shows lower racemization than HBTU due to the 7-aza substitution which accelerates coupling. |
| HBTU | 1.5 - 5.0% | A widely used and effective reagent, but can exhibit moderate racemization. |
| HCTU | 1.0 - 4.0% | Performance is generally comparable to HBTU. |
| PyBOP | 1.0 - 3.5% | A good phosphonium salt option with relatively low racemization. |
| COMU | < 1.0% | A third-generation uronium reagent designed for very low racemization. |
| DIC/HOBt | 0.5 - 2.5% | A classic and cost-effective combination that remains a reliable choice for minimizing racemization. |
Data is compiled from multiple sources and can vary based on the specific amino acid, base, solvent, and temperature used.
Table 2: Impact of Base Selection on Racemization of Fmoc-His(Trt)-OH
This table illustrates how the choice of base can significantly affect the level of racemization for a sensitive amino acid like Histidine.
| Coupling Reagent/Method | Base | % D-His (Racemization) |
| HBTU/HOBt | DIPEA | 6.8% |
| HBTU/HOBt | NMM | Not specified, but generally lower than DIPEA |
This data highlights the importance of selecting a weaker base like NMM when coupling racemization-prone amino acids.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Amino Acid Enantiomers (Indirect Method via Marfey's Reagent)
This protocol is used to determine the extent of racemization by analyzing the constituent amino acids after peptide hydrolysis.
1. Peptide Hydrolysis: a. Accurately weigh 1-2 mg of the peptide into a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator. e. Re-dissolve the amino acid hydrolysate in 200 µL of deionized water.
2. Derivatization with Marfey's Reagent (FDAA): a. To 50 µL of the amino acid hydrolysate solution, add 100 µL of 1 M sodium bicarbonate. b. Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone. c. Incubate the mixture at 40°C for 1 hour with occasional vortexing. d. Cool the reaction to room temperature and neutralize by adding 50 µL of 2 M HCl. e. Dilute the sample with the mobile phase for HPLC analysis.
3. HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 10% to 60% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Analysis: The L-amino acid derivatives typically elute before the D-amino acid derivatives. Integrate the peak areas of the L- and D-diastereomers to calculate the percentage of racemization.
Protocol 2: NMR Spectroscopy for Diastereomer Quantification
This method can be used to directly analyze the diastereomeric ratio of a purified peptide without the need for hydrolysis.
1. Sample Preparation: a. Dissolve 5-10 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD) to a concentration of approximately 10-20 mM. b. Transfer the solution to a high-quality NMR tube.
2. NMR Data Acquisition: a. Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify well-resolved signals. b. Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton spin couplings within each diastereomer. c. Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations, which can differ between diastereomers. d. For complex spectra, consider advanced techniques like band-selective pure shift NMR, which can collapse multiplets into singlets, greatly improving resolution and simplifying integration.[2]
3. Data Analysis: a. Identify pairs of signals in the 1D or 2D spectra that are unique to each diastereomer. These are often protons close to the newly formed peptide bond and the adjacent chiral centers. b. Carefully integrate the corresponding, well-resolved peaks for each diastereomer. c. The diastereomeric ratio is determined by comparing the integrals of the signals corresponding to each stereoisomer. For accurate quantification, ensure the chosen signals are from non-overlapping peaks and have similar relaxation properties.
Visualizations
Caption: Mechanism of racemization via the 5(4H)-oxazolone pathway.
Caption: Decision workflow for troubleshooting racemization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 3. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Peptide Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to diagnose and resolve issues related to incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection during solid-phase peptide synthesis (SPPS). Incomplete deprotection can lead to the formation of deletion peptides and other impurities, significantly impacting peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection?
Incomplete Boc deprotection can be attributed to a variety of factors, often related to the peptide sequence, reaction conditions, or reagent quality.[1] Key causes include:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low, or the acid itself may not be strong enough for complete removal of the Boc group, especially for challenging sequences.[1][2]
-
Inadequate Reaction Time: The deprotection step may be too short. While 30 minutes is often sufficient, sterically hindered amino acids or aggregated peptides may require longer exposure to the acidic reagent.[2][3]
-
Poor Resin Swelling: For solid-phase synthesis, the resin must be adequately swollen to allow the deprotection solution to access all peptide chains.[2] Incomplete swelling can lead to incomplete deprotection.
-
Steric Hindrance: Amino acids with bulky side chains or N-methylated residues can physically block the acid from reaching the Boc group, slowing down the cleavage reaction.[2][3]
-
Peptide Aggregation: The formation of secondary structures, such as β-sheets, between growing peptide chains can hinder reagent diffusion and access to the N-terminus.[1]
-
Resistant Amino Acid Residues: Certain amino acid derivatives, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to cleavage under standard TFA conditions.[4][5]
-
Reagent Quality: The purity of reagents is critical. For example, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[1]
Q2: How can I detect incomplete Boc deprotection?
Several analytical methods can be used to monitor the completeness of the Boc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Boc group is still attached.[1] It's important to note that this test is not reliable for N-terminal proline residues, which typically yield a reddish-brown color.[1]
-
HPLC/LC-MS Analysis: Analysis of the crude peptide after cleavage from the resin can reveal the presence of deletion sequences, which are peptides missing one or more amino acids due to incomplete deprotection in a previous cycle.[1][4] The Boc-protected peptide may also be observed.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the less polar Boc-protected starting material and the appearance of the more polar deprotected product, which will have a different Rf value.[6][7]
-
¹H NMR Spectroscopy: For solution-phase synthesis, the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at around 1.4-1.5 ppm can be monitored to confirm deprotection.[7]
Q3: What are the common side reactions during Boc deprotection, and how can they be minimized?
The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic amino acid residues by the reactive tert-butyl cation (tBu⁺) generated during the cleavage.[3][8]
-
Susceptible Residues: Tryptophan, methionine, cysteine, and tyrosine are particularly prone to alkylation.[4][8]
-
Minimization with Scavengers: To prevent these side reactions, scavengers are added to the deprotection cocktail to trap the tert-butyl cation.[8] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1]
Troubleshooting Guide
If you have detected incomplete Boc deprotection, the following troubleshooting workflow can help you identify and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Managing Side Reactions with Boc-Protected Amino Acids
Welcome to the technical support center for managing side reactions in peptide synthesis using Boc-protected amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and prevent the formation of impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the deprotection of Boc-protected amino acids?
A1: The primary cause of many side reactions during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group is the formation of a reactive tert-butyl cation intermediate.[1] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the peptide chain, leading to undesired byproducts.[1]
Q2: Which amino acid residues are most susceptible to side reactions during Boc-SPPS?
A2: Amino acids with nucleophilic side chains are particularly vulnerable. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt or oxidized to a sulfoxide.[2][4]
-
Cysteine (Cys): The thiol group is susceptible to alkylation.[1]
-
Tyrosine (Tyr): The electron-rich aromatic ring can be alkylated.[5]
-
Aspartic Acid (Asp): Can lead to aspartimide formation, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[6]
-
Glutamine (Gln) and Glutamic Acid (Glu): N-terminal Gln or Glu can cyclize to form pyroglutamate.[7]
-
Arginine (Arg): Can undergo modifications depending on the side-chain protecting group and cleavage conditions.[8]
-
Histidine (His): The imidazole ring can be modified.[8]
Q3: What are scavengers and why are they crucial in Boc-SPPS?
A3: Scavengers are nucleophilic compounds added to the cleavage cocktail during the final deprotection step. Their purpose is to "trap" the reactive tert-butyl cations and other electrophilic species generated during the cleavage of protecting groups, thereby preventing them from reacting with sensitive amino acid residues in the peptide.[3] The choice of scavenger is critical and depends on the amino acids present in the peptide sequence.
Q4: How can I detect and quantify side reactions in my crude peptide?
A4: The most effective methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate side products from the desired peptide, allowing for quantification based on peak area. MS helps in identifying the mass of the impurities, which provides clues about the nature of the side reaction. For instance, a mass increase of +56 Da often indicates tert-butylation.[5]
Troubleshooting Guides
Issue 1: Presence of a +56 Da adduct on sensitive residues (Trp, Met, Tyr, Cys)
-
Possible Cause: tert-Butylation. The electrophilic tert-butyl cation generated during Boc deprotection has alkylated a nucleophilic side chain.[3][5]
-
Troubleshooting Steps:
-
Confirm the Modification: Use Mass Spectrometry (MS/MS) to pinpoint the location of the +56 Da modification on the peptide sequence.
-
Employ Scavengers: Add a suitable scavenger or a scavenger cocktail to the cleavage mixture to trap the tert-butyl cations.[3] Refer to the scavenger selection table below for guidance.
-
Optimize Cleavage Conditions: For highly sensitive peptides, consider a "low-high" HF cleavage procedure. The "low" HF step uses a lower concentration of HF in the presence of a scavenger like dimethyl sulfide (DMS) to remove most benzyl-type protecting groups under SN2 conditions, which minimizes carbocation formation. The subsequent "high" HF step completes the cleavage.
-
Issue 2: Appearance of unexpected peaks with the same mass as the target peptide, often with a loss of 18 Da.
-
Possible Cause: Aspartimide Formation. This is particularly common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[6] The peptide backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide. This can then hydrolyze to a mixture of α- and β-aspartyl peptides (same mass) or be detected as the aspartimide itself (mass loss of 18 Da).
-
Troubleshooting Steps:
-
Analyze by HPLC and MS/MS: Aspartimide and its byproducts can often be separated by HPLC. MS/MS fragmentation can help identify the rearranged peptide backbone.
-
Protecting Group Strategy: In Boc synthesis, using the β-cyclohexyl ester (OcHex) for aspartic acid instead of the β-benzyl ester can significantly reduce aspartimide formation.[9]
-
Coupling Protocol: Employing in situ neutralization protocols with a sterically hindered base like diisopropylethylamine (DIEA) can minimize base-catalyzed aspartimide formation during coupling.[9]
-
Issue 3: Low yield of the desired peptide and presence of a truncated dipeptide product.
-
Possible Cause: Diketopiperazine (DKP) formation. This occurs when the N-terminal amino group of a dipeptidyl-resin attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[10][11] This is most prevalent when Proline or Glycine is the second amino acid in the sequence.[10]
-
Troubleshooting Steps:
-
Analyze Crude Product: Use HPLC and MS to confirm the presence of the diketopiperazine and the truncated peptide.
-
Use In Situ Neutralization: In Boc-SPPS, the protonated state of the N-terminal amine after deprotection disfavors DKP formation. Protocols that combine neutralization and coupling (in situ neutralization) are effective at suppressing this side reaction.[6][7]
-
Dipeptide Coupling: If the issue persists, couple the third amino acid as a pre-formed dipeptide with the second amino acid, thus bypassing the problematic dipeptidyl-resin stage.
-
Issue 4: Mass loss of 17 Da or 18 Da at the N-terminus.
-
Possible Cause: Pyroglutamate formation. An N-terminal glutamine (Gln) or glutamic acid (Glu) can undergo intramolecular cyclization to form pyroglutamic acid, with the loss of ammonia (17 Da) or water (18 Da), respectively.[7][12]
-
Troubleshooting Steps:
-
Confirm with MS/MS: Verify that the mass loss is localized to the N-terminus.
-
Optimize Coupling of the Second Amino Acid: Ensure rapid and efficient coupling of the second amino acid to minimize the time the N-terminal Gln/Glu is exposed.
-
Direct Coupling of Pyroglutamic Acid: If the N-terminal pyroglutamate is the desired product, it is more efficient to couple Boc-pGlu-OH directly as the last amino acid.
-
Data Presentation: Scavenger Selection and Efficacy
The choice of scavenger is critical for preventing side reactions during the final cleavage step. The following tables provide guidance on scavenger selection and the effectiveness of different cleavage cocktails.
Table 1: Scavenger Selection Guide for Sensitive Amino Acid Residues
| Sensitive Residue | Common Side Reaction | Recommended Scavenger(s) |
| Tryptophan (Trp) | Alkylation of the indole ring | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)[2][3] |
| Methionine (Met) | S-alkylation, Oxidation to sulfoxide | Thioanisole, Dimethyl sulfide (DMS), Dithiothreitol (DTT)[2][4] |
| Cysteine (Cys) | Alkylation of the thiol group | 1,2-Ethanedithiol (EDT), p-Thiocresol |
| Tyrosine (Tyr) | Alkylation of the aromatic ring | Anisole, p-Cresol[13] |
Table 2: Effect of Cleavage Cocktail Composition on Methionine Oxidation
| Cleavage Cocktail (Reagents in TFA) | Typical Reaction Time | Estimated Met(O) Byproduct (%) | Key Scavenger Function |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 2-3 hours | 15 - 50% | TIS reduces carbocations but is a weak antioxidant.[14] |
| Reagent H (TFA/phenol/thioanisole/EDT/DMS/NH₄I) | 2-4 hours | 2 - 10% | DMS/NH₄I actively reduces any Met(O) formed.[15] |
| 85% TFA / 5% Anisole / 5% TMSCl / 5% Me₂S + PPh₃ | 1 hour | < 1% | TMSCl/PPh₃ combination actively prevents oxidation.[4][14] |
Data is representative and adapted from studies on Met-containing peptides.[4][14][15]
Experimental Protocols
Protocol 1: Standard HF Cleavage with Scavengers
This protocol is a general procedure for the cleavage of a peptide from the resin and removal of side-chain protecting groups using hydrogen fluoride (HF).
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavenger Addition: Place the dried peptide-resin and a Teflon-coated stir bar in the HF reaction vessel. Add the appropriate scavenger cocktail (e.g., for a Trp-containing peptide, a mixture of anisole, dimethyl sulfide, and p-thiocresol).
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1 hour. Peptides containing Arg(Tos) may require longer reaction times.
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Washing and Isolation: Wash the precipitated peptide with cold diethyl ether to remove scavengers and organic-soluble byproducts. The crude peptide can then be dissolved in an appropriate aqueous buffer for purification.[16]
Protocol 2: "Low-High" HF Cleavage Procedure
This two-step procedure is designed to minimize side reactions with particularly sensitive peptides.
Step 1: Low HF Cleavage (SN2 Conditions)
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger mixture of p-cresol and dimethyl sulfide (DMS).
-
Cool the vessel in a dry ice/acetone bath.
-
Distill a mixture of HF/DMS (1:3 v/v) into the vessel.
-
Stir at 0°C for 2-4 hours. This step cleaves most benzyl-type protecting groups.
-
Evaporate the HF and DMS under vacuum.
Step 2: High HF Cleavage (SN1 Conditions)
-
To the resin from the low HF step, add a scavenger such as anisole or p-cresol.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill neat anhydrous HF into the vessel.
-
Stir at 0°C for 1 hour to cleave the peptide from the resin and remove any remaining protecting groups.
-
Evaporate the HF under vacuum and proceed with peptide precipitation and washing as in the standard protocol.
Protocol 3: In Situ Neutralization for Coupling
This protocol streamlines the Boc-SPPS cycle by combining the neutralization and coupling steps, which can improve efficiency and reduce side reactions like diketopiperazine formation.[7][17]
-
Boc Deprotection: After the coupling of an amino acid, deprotect the N-terminal Boc group using 50-100% TFA in DCM for approximately 10-15 minutes.[7]
-
Washing: Drain the deprotection solution and perform a single, short (30-second) flow wash with DMF.[7]
-
Amino Acid Activation: In a separate vessel, pre-activate the next Boc-amino acid (e.g., using HBTU/HOBt) in DMF.
-
In Situ Neutralization and Coupling: Add the activated amino acid solution to the resin. Immediately add a hindered base, such as DIEA, to the reaction vessel. Neutralization of the N-terminal TFA salt and peptide bond formation will occur simultaneously.
-
Agitation: Agitate the reaction mixture for 10-15 minutes.[7]
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF.
-
Repeat: Continue with the next cycle of deprotection and coupling.
Visualizations
Caption: Mechanism of t-butyl cation generation and scavenger action.
Caption: Workflow comparison of Standard vs. In Situ Neutralization.
Caption: Pathway of aspartimide formation and subsequent hydrolysis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mesalabs.com [mesalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids
Welcome to the Technical Support Center for optimizing peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the coupling efficiency of sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling efficiency with sterically hindered amino acids?
A1: Low coupling efficiency is mainly due to steric hindrance, where bulky amino acid side chains (e.g., Val, Ile, Aib) physically block the reactive carboxyl group from approaching the N-terminal amine of the growing peptide chain.[1][2] This obstruction slows down the peptide bond formation, leading to incomplete reactions and the creation of deletion sequences.[1] Another contributing factor is the reduced nucleophilicity of the amine group when adjacent to bulky groups.[2] Furthermore, peptide aggregation, especially with hydrophobic residues, can block reactive sites on the solid support.[1][2][3] The use of inappropriate coupling reagents, such as standard carbodiimides (DCC, DIC), which are often not potent enough for these challenging couplings, is also a common cause of failure.[1][2][3]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
A2: For sterically demanding couplings, it is highly recommended to use more potent in-situ activating reagents.[3] Aminium/uronium salts like HATU, HCTU, and COMU, or phosphonium salts such as PyBOP and PyAOP, are significantly more effective.[1][3] These reagents form highly reactive esters (OAt or Oxyma esters) that can better overcome the steric barrier.[1] HATU is often considered one of the most efficient reagents for difficult couplings.[2][4] COMU is a safer alternative to explosive benzotriazole-based reagents like HATU and HBTU, offering comparable efficiency.[4][5] For extremely hindered residues, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][6]
Q3: What is the role of the base in the coupling reaction, and which one should I choose?
A3: A tertiary amine base is necessary to deprotonate the carboxylic acid and neutralize acidic byproducts generated during the reaction.[5] The most commonly used base is N,N-Diisopropylethylamine (DIPEA).[5][6] However, in situations where there is a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be a more suitable choice.[5][6]
Q4: How do solvents and temperature affect the coupling of sterically hindered amino acids?
A4: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[3][7] Inadequate solvation can lead to peptide aggregation.[3] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[3] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3][8] Increasing the reaction temperature can help overcome the activation energy barrier of sterically hindered couplings.[9] However, this must be done cautiously as elevated temperatures can increase the risk of racemization.[3][10] Microwave-assisted peptide synthesis is an effective method for driving difficult couplings to completion quickly by utilizing microwave energy for heating.[3][11]
Q5: What is "double coupling" and when should it be used?
A5: "Double coupling" is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and reagents.[3][5] This is a widely used and effective method to drive an incomplete coupling reaction to completion.[3][5] It is particularly useful for incorporating sterically hindered amino acids or when a monitoring test, like the Kaiser test, indicates the presence of unreacted primary amines after the initial coupling.[5][9]
Troubleshooting Guides
Issue 1: Low Final Yield / Presence of Deletion Sequences
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (missing the hindered amino acid), and the final yield is low. A positive Kaiser test (blue or purple beads) after the coupling step also indicates unreacted primary amines.[5][9]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Coupling | 1. Switch to a More Potent Coupling Reagent: If using standard carbodiimides or less reactive onium salts (e.g., HBTU, PyBOP), switch to a more powerful reagent like HATU or COMU.[3][5] 2. Perform a Double Coupling: After the first coupling, drain the reaction vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle.[3][5] 3. Increase Equivalents: Use a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base relative to the resin loading.[5] 4. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3][5] |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to a solvent with better solvating properties like NMP or use a mixture of solvents (e.g., DCM/DMF/NMP).[3][8] 2. Incorporate Structure-Breaking Elements: Use pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation.[3] 3. Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to help break up aggregates.[3] |
Issue 2: Racemization
Symptom: The final purified peptide shows diastereomeric impurities that are difficult to separate.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Over-activation of the Amino Acid | 1. Use Racemization-Suppressing Additives: When using carbodiimides, always include additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.[5] 2. Choose a Weaker Base: In cases with a high risk of racemization, substitute DIPEA with a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5][6] 3. Avoid High Temperatures: If using elevated temperatures to improve coupling, do so with caution and for the minimum time necessary.[3] |
| Prolonged Pre-activation | Minimize the pre-activation time before adding the activated amino acid to the resin. |
Data Summary
Table 1: Performance of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Reagent Type | Coupling Efficiency | Racemization Risk | Notes |
| HATU | Aminium/Uronium Salt | 95 - 99%[5] | Low[5] | Highly efficient for hindered couplings with rapid reaction times.[4][5] Often the first choice for difficult sequences.[5] |
| HCTU | Aminium/Uronium Salt | 93 - 98%[5] | Low[5] | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[5] |
| COMU | Aminium/Uronium Salt | 94 - 99%[5] | Very Low[5] | Excellent performance comparable to HATU.[4][5] Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[4][5] |
| PyBOP | Phosphonium Salt | > 90% Conversion[4] | Low[4] | Efficient coupling that avoids guanidinylation side reactions.[4] |
| DIC/HOAt | Carbodiimide/Additive | Moderate[1] | Low to Moderate[1] | Often requires an additive like HOAt for hindered couplings.[5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest efficiency with sterically demanding couplings.[5]
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.[5]
-
Activation Mixture Preparation: In a separate vessel, dissolve the sterically hindered amino acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[1][5]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[5]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider performing a second coupling.[5]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5]
Protocol 2: Double Coupling of a Sterically Hindered Amino Acid
This protocol is to be performed if a single coupling is found to be incomplete.
-
First Coupling: Follow steps 1-3 of Protocol 1.
-
First Wash: After the initial coupling reaction (e.g., 45-60 minutes), drain the reaction solution and wash the resin with DMF.[3]
-
Second Coupling: Prepare a fresh activation mixture as described in step 2 of Protocol 1 and add it to the resin. Allow the second coupling reaction to proceed for another 1-2 hours.[3]
-
Monitoring and Final Wash: Perform a Kaiser test to confirm the completion of the coupling.[9] Once complete, drain and wash the resin extensively with DMF.[5]
Protocol 3: Capping Unreacted Amines
If recoupling fails or is not desired, unreacted amines should be capped to prevent the formation of deletion sequences.
-
Washing: After an incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.[1]
-
Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.[1]
-
Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[1] This will acetylate any unreacted primary amines.[1]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF.[1]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General pathway for peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Purification of Peptides Containing Halogenated Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing halogenated amino acids.
Frequently Asked Questions (FAQs)
Q1: How does incorporating a halogenated residue affect my peptide's behavior during reverse-phase HPLC (RP-HPLC)?
A1: Halogenation significantly increases the hydrophobicity of an amino acid residue.[1][2] This increased hydrophobicity leads to stronger interaction with the non-polar stationary phase (like C18) used in RP-HPLC.[3] As a result, you should expect a longer retention time for your halogenated peptide compared to its non-halogenated counterpart under the same chromatographic conditions.[3]
Q2: I'm observing poor solubility of my halogenated peptide in standard aqueous buffers. What can I do?
A2: Poor solubility is a common issue with hydrophobic peptides, a characteristic often enhanced by halogenation.[4][5] To improve solubility, consider the following:
-
Assess the Peptide's Overall Charge: If the peptide is acidic (net negative charge), try dissolving it in a basic buffer. If it's basic (net positive charge), an acidic solution may work better.[4][6]
-
Use Organic Co-solvents: Adding a small amount of an organic solvent like dimethyl sulfoxide (DMSO), acetonitrile (ACN), or dimethylformamide (DMF) can significantly improve the solubility of hydrophobic peptides.[5][7] It's crucial to ensure the chosen solvent is compatible with your downstream applications.[5]
-
Sonication: Applying sonication can help break up aggregates and improve the dissolution of the peptide powder.[4]
Q3: Can I use ion-exchange chromatography to purify my halogenated peptide?
A3: Yes, ion-exchange chromatography (IEX) is a valuable and often underutilized tool that can be used alongside RP-HPLC.[8] IEX separates peptides based on their net charge rather than hydrophobicity.[9][10] This makes it an excellent complementary technique, especially for separating your target peptide from impurities that have a similar hydrophobicity but a different charge.[8][11] It is particularly useful as an initial purification step to reduce the sample load on subsequent RP-HPLC columns.[8]
Q4: How can I confirm the mass and purity of my final halogenated peptide product?
A4: The combination of RP-HPLC and Mass Spectrometry (MS) is the standard and most effective method for this.[12][13]
-
RP-HPLC is used to assess purity by separating the target peptide from any impurities. The purity is typically determined by the peak area percentage of the main peptide.[14][15]
-
Mass Spectrometry (often MALDI-TOF or ESI-MS) confirms the identity of the peptide by measuring its molecular weight with high accuracy.[12][14] The unique isotopic distribution pattern of halogenated peptides (especially with chlorine or bromine) makes their detection in mass spectra unambiguous.[16]
Q5: My halogenated peptide seems to be aggregating. How can I prevent or resolve this?
A5: Aggregation is driven by intermolecular hydrogen bonding and hydrophobic interactions, which can be more pronounced in peptides containing halogenated residues.[17][18] To mitigate aggregation:
-
Modify Synthesis Strategy: During solid-phase peptide synthesis (SPPS), using pseudoprolines or backbone-protecting groups can disrupt the secondary structures that lead to aggregation.[17]
-
Adjust Purification Conditions: Adding chaotropic salts (like NaClO4 or KSCN) or nonionic detergents to the solvent can disrupt the hydrogen bonds causing aggregation.[17] Running the chromatography at a higher temperature can also be effective.[17]
-
Use Different Solvents: Switching to solvents like N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) can help prevent aggregation.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Peptide Precipitation: The peptide is insoluble in the mobile phase or during fraction collection.[19] 2. Poor Binding to Column: The dissolution solvent is too strong, causing the peptide to elute in the void volume (breakthrough).[19] 3. Incomplete Elution: The peptide binds too strongly to the column and is not fully eluted by the gradient. | 1. Increase Organic Content: Add a small amount of isopropanol or ethanol to the mobile phase to improve the solubility of highly hydrophobic peptides.[20] 2. Optimize Sample Loading: Dissolve the crude peptide in a solvent with minimal organic content (e.g., DMSO) and dilute with the initial mobile phase (aqueous) before loading. Ensure the final organic concentration is low. 3. Modify Gradient: Use a stronger organic solvent (e.g., acetonitrile with isopropanol) or increase the final percentage of the organic phase in your gradient.[20] |
| Broad or Tailing Peaks in HPLC | 1. Aggregation: The peptide is self-associating on the column.[17] 2. Secondary Interactions: The peptide is interacting with residual silanols on the silica-based column. 3. Poor Solubility: The peptide is partially precipitating on the column. | 1. Increase Temperature: Elevate the column temperature (e.g., to 40-60°C) to disrupt aggregates.[17] 2. Adjust Mobile Phase pH: Change the pH of the mobile phase. Using a low pH (with TFA) protonates acidic residues, which can improve peak shape.[20] 3. Add Organic Modifier: Incorporate a small percentage of a solvent like isopropanol into the mobile phase to improve solubility.[20] |
| Co-elution of Impurities | 1. Similar Hydrophobicity: Impurities (e.g., deletion sequences, incompletely deprotected peptides) have hydrophobicity very close to the target peptide.[3] 2. Sub-optimal Selectivity: The column and mobile phase combination is not providing adequate resolution. | 1. Flatten the Gradient: Decrease the gradient slope (% organic solvent per minute) around the elution time of your peptide to increase the separation between closely eluting species.[20] 2. Change Selectivity: Switch to a different stationary phase (e.g., C4, C8, or Phenyl instead of C18) or change the organic solvent (e.g., methanol instead of acetonitrile).[21] 3. Use a Complementary Technique: Implement a two-step purification process. Use ion-exchange chromatography first to separate by charge, followed by RP-HPLC to separate by hydrophobicity.[8] |
| Unexpected Mass in MS Analysis | 1. Incomplete Deprotection: Side-chain protecting groups were not fully removed during the final cleavage step.[14] 2. Oxidation: Residues like Methionine or Tryptophan have been oxidized. 3. Dehalogenation: The halogen atom was lost, particularly if catalytic hydrogenolysis (e.g., H2/Pd) was used for deprotection in the presence of Cl, Br, or I.[22] | 1. Review Cleavage Protocol: Ensure the cleavage cocktail and reaction time are appropriate for the protecting groups used. 2. Use Scavengers: Add antioxidants like dithiothreitol (DTT) to the cleavage mixture to suppress oxidation.[17] 3. Choose Orthogonal Deprotection: Use deprotection methods that do not affect the halogen-carbon bond. For benzyl-type protecting groups on a halogenated peptide, consider using a catalyst like PdCl2 instead of Pd/C to avoid dehalogenation.[22] |
Quantitative Data Summary
The efficiency of enzymatic halogenation can vary based on the specific halogenase and the peptide sequence. The table below summarizes the chlorination and bromination conversion rates for select tryptophan-containing dipeptides using different halogenase enzymes.
Table 1: Enzymatic Halogenation Efficiency of Dipeptides
| Substrate Dipeptide | Enzyme | Halogenation Type | Conversion (%) |
| SW | PyrH | Chlorination | 83%[23][24] |
| GW | PyrH | Chlorination | 55%[23][24] |
| AW | PyrH | Chlorination | 50%[23][24] |
| GW | PyrH | Bromination | 25%[23][24] |
| SW | PyrH | Bromination | 17%[23][24] |
Data sourced from studies on in vitro peptide halogenation by select halogenase enzymes.[23][24]
Experimental Protocols
Protocol 1: Purification of a Halogenated Peptide by RP-HPLC
This protocol outlines a general procedure for purifying a crude halogenated peptide using preparative reverse-phase high-performance liquid chromatography.
1. Materials and Reagents:
-
Crude lyophilized halogenated peptide.
-
Solvent A (Weak Solvent): Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B (Strong Solvent): Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Dissolution Solvent: Dimethyl sulfoxide (DMSO).
-
Preparative RP-HPLC system with a C18 column.
2. Sample Preparation:
-
Weigh a small amount of the crude peptide to test solubility first.[5]
-
Dissolve the crude peptide in a minimal amount of DMSO to create a concentrated stock solution.
-
Dilute the stock solution with Solvent A to a concentration suitable for injection. The final percentage of DMSO should be as low as possible to ensure good binding to the column.
-
Centrifuge the sample to pellet any insoluble material before injection.[4]
3. Chromatographic Method:
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 5 column volumes.
-
Injection: Inject the prepared peptide sample onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of increasing Solvent B. A typical gradient might be:
-
Detection: Monitor the elution profile at 215-220 nm, which is optimal for detecting the peptide bond.[3][14]
-
Fraction Collection: Collect fractions corresponding to the major peaks.
4. Post-Purification Processing:
-
Purity Analysis: Analyze a small aliquot of each collected fraction using analytical RP-HPLC-MS to identify the fractions containing the pure target peptide.[14]
-
Pooling: Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze-dry the pooled fractions to remove the solvents and obtain the purified peptide as a white, fluffy powder.[3]
Protocol 2: Purity and Identity Analysis by LC-MS
This protocol describes the analysis of purified fractions to confirm peptide purity and molecular weight.
1. System and Reagents:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).
-
Analytical C18 column.
-
Solvent A: Deionized water with 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile (ACN) with 0.1% Formic Acid (FA).
2. Analysis Procedure:
-
Dilute a small sample of the purified, lyophilized peptide (or a direct aliquot from a collected fraction) in Solvent A.
-
Inject the sample into the LC-MS system.
-
Separate the components using a fast gradient (e.g., 5% to 95% Solvent B over 10-15 minutes).
-
The eluent is directed into the mass spectrometer.
-
Purity Assessment: The purity is calculated from the resulting HPLC chromatogram by integrating the peak area of the target peptide relative to the total area of all peaks detected by the UV detector.[15]
-
Identity Confirmation: The mass spectrometer provides the mass-to-charge (m/z) ratio of the eluting peptide.[12] Confirm that the observed mass matches the calculated theoretical mass of the halogenated peptide. Examine the isotopic pattern to confirm the presence of the halogen (e.g., the characteristic ~3:1 M/M+2 ratio for chlorine).
Visualized Workflow
Caption: Troubleshooting workflow for halogenated peptide purification.
References
- 1. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. What should I consider when working with peptides? – Dynamic Biosensors [dynamic-biosensors.com]
- 8. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gilson.com [gilson.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. blob.phenomenex.com [blob.phenomenex.com]
- 12. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. waters.com [waters.com]
- 21. waters.com [waters.com]
- 22. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 23. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes [mdpi.com]
- 24. biorxiv.org [biorxiv.org]
Technical Support Center: Boc-SPPS and Diketopiperazine Formation
Welcome to the technical support center for preventing diketopiperazine (DKP) formation during Boc-solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in the context of Boc-SPPS?
A1: Diketopiperazine (DKP) formation is a significant side reaction that occurs during the early stages of SPPS. It involves the intramolecular cyclization of a resin-bound dipeptide, leading to the cleavage of a stable, six-membered cyclic dipeptide (the diketopiperazine) from the resin.[1] This results in the termination of the growing peptide chain and a substantial reduction in the overall yield of the desired full-length peptide.[1]
Q2: What is the chemical mechanism behind DKP formation?
A2: The mechanism is initiated by the nucleophilic attack of the deprotected N-terminal amine of the first amino acid on the ester linkage that connects the second amino acid to the solid support resin.[1] This intramolecular reaction is thermodynamically driven by the formation of the stable six-membered ring of the DKP.
Q3: Why are peptide sequences containing Proline particularly susceptible to DKP formation?
A3: Dipeptides with Proline at the second position (penultimate residue) are conformationally predisposed to cyclization.[1] The unique cyclic structure of Proline facilitates the adoption of a cis-amide bond conformation, which brings the N-terminal amine into close proximity with the resin-ester linkage, thereby accelerating the rate of intramolecular cyclization.[2]
Q4: How does the Boc protection strategy inherently help in minimizing DKP formation compared to Fmoc-SPPS?
A4: In Boc-SPPS, the Nα-Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA).[1] This deprotection step leaves the terminal α-amino group in its protonated form (R-NH₃⁺TFA⁻).[1] This protonated amine is not nucleophilic and, therefore, cannot initiate the attack on the ester bond to form a DKP.[1][2] DKP formation can only proceed after the neutralization step, which deprotonates the amine to its free, nucleophilic state.[1][2] By minimizing the time the amine exists in this free state, DKP formation can be significantly suppressed.[1]
Q5: What is in situ neutralization, and why is it the most recommended strategy to prevent DKP formation in Boc-SPPS?
A5: In situ neutralization is a protocol where the neutralization of the N-terminal ammonium salt and the coupling of the next Boc-amino acid occur simultaneously in the same step.[3][4] A hindered base, like diisopropylethylamine (DIEA), is added along with the pre-activated amino acid.[5] This approach is highly effective because it minimizes the lifetime of the free, nucleophilic N-terminal amine, thereby reducing the opportunity for it to engage in the intramolecular cyclization that leads to DKP formation.[1][5] It has been shown to significantly increase the efficiency of peptide chain assembly, especially for "difficult" sequences.[3][4]
Troubleshooting Guides
This section addresses common issues that may indicate or lead to diketopiperazine formation during your Boc-SPPS experiments.
| Problem | Potential Cause | Recommended Actions |
| Low peptide yield after synthesis, especially for short peptides. | Formation of DKP leads to the cleavage of the dipeptide from the resin, resulting in a lower overall yield. This is particularly problematic for sequences containing Proline or Glycine at the second position.[1] | 1. Implement an in situ neutralization protocol. This is the most effective method to minimize the time the deprotected N-terminal amine is free to initiate DKP formation.[1]2. For sequences highly prone to DKP formation, consider coupling the first two amino acids as a pre-formed dipeptide . This bypasses the vulnerable dipeptide-resin intermediate.[1]3. Ensure complete protonation of the N-terminal amine after Boc deprotection by using an adequate concentration and time for the TFA treatment.[1] |
| Presence of a major impurity peak with a mass corresponding to the cyclic dipeptide in the crude product. | This is a direct indication that the dipeptide at the N-terminus has cyclized and cleaved from the resin.[1] | 1. Switch from a standard pre-neutralization protocol to an in situ neutralization protocol. [1]2. Reduce the time between deprotection, neutralization, and coupling if using a standard protocol.[1]3. Consider a different coupling reagent. While less documented for Boc-SPPS compared to Fmoc-SPPS, the choice of coupling reagent can influence side reactions.[1] |
| Inconsistent synthesis results for sequences containing Proline. | Dipeptides with Proline at the second position are conformationally predisposed to cyclization, making them highly susceptible to DKP formation.[1] | 1. Prioritize the use of in situ neutralization for any sequence containing Proline in the first few residues.[1]2. If DKP formation is still significant, using a pre-formed dipeptide is the most robust solution.[1][5]3. Lowering the temperature during the coupling step can help to reduce the rate of the cyclization reaction.[1] |
Data Presentation
Direct quantitative comparisons of DKP formation in Boc-SPPS with different protocols are not extensively documented in readily available literature. However, the qualitative consensus is that in situ neutralization significantly reduces DKP formation compared to standard neutralization protocols. The following table provides an illustrative comparison based on this consensus.
| Protocol | Peptide Sequence | Illustrative DKP Formation (%) | Key Considerations |
| Standard Neutralization | Xaa-Pro-Resin | 10 - 50% | High risk, especially with Proline. The free amine is exposed for a longer duration. |
| Standard Neutralization | Xaa-Gly-Resin | 5 - 20% | Moderate risk. Glycine's flexibility can also facilitate cyclization. |
| In Situ Neutralization | Xaa-Pro-Resin | < 5% | Recommended. Minimizes the lifetime of the nucleophilic free amine. |
| In Situ Neutralization | Xaa-Gly-Resin | < 2% | Highly effective in suppressing DKP formation. |
| Coupling of Pre-formed Dipeptide | Boc-Xaa-Pro-OH | ~0% | Bypasses the dipeptide-resin stage, eliminating the possibility of DKP formation at this step. |
Note: The quantitative data in this table is illustrative and intended to demonstrate the relative effectiveness of different protocols based on established principles. Actual percentages can vary depending on the specific amino acid sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Neutralization in Boc-SPPS (Higher Risk of DKP Formation)
This protocol involves a discrete neutralization step before coupling.
Objective: To deprotonate the N-terminal ammonium salt to allow for the subsequent coupling reaction.
Materials:
-
Peptide-resin post-TFA deprotection
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Washing: Following TFA-mediated Boc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.[1]
-
Neutralization: Prepare a 10% (v/v) solution of DIEA in DCM. Add the neutralization solution to the resin (approx. 10 mL per gram of resin). Agitate for 1-2 minutes and drain. Repeat the neutralization step one more time.[6]
-
Post-Neutralization Wash: Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3 times) to remove excess base and the DIEA-TFA salt.[1]
-
Coupling: Proceed immediately with the coupling of the next activated Boc-amino acid.
Protocol 2: In Situ Neutralization in Boc-SPPS (Recommended for Preventing DKP Formation)
This protocol combines the neutralization and coupling steps.
Objective: To minimize the time the deprotected N-terminal amine is in a free, nucleophilic state by performing neutralization and coupling simultaneously.[1]
Materials:
-
Peptide-resin post-TFA deprotection
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Boc-amino acid (2-4 equivalents)
-
HBTU (2-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (4-6 equivalents)
-
SPPS reaction vessel
Procedure:
-
Washing: Following TFA-mediated Boc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) and then with DMF (3 times).[1]
-
Pre-activation: In a separate vessel, dissolve the Boc-amino acid (2-4 eq.) and HBTU (2-4 eq.) in a minimal amount of DMF.
-
Combined Neutralization and Coupling: a. Add the pre-activated amino acid solution to the washed peptide-resin. b. Immediately add the required amount of DIEA (4-6 eq.) to the reaction vessel.[6][7]
-
Coupling Reaction: Agitate the mixture for the duration of the coupling reaction (typically 10-60 minutes). Monitor the reaction progress using the Kaiser test.
-
Post-Coupling Wash: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).[8]
Protocol 3: Coupling of a Pre-formed Dipeptide
This protocol bypasses the vulnerable dipeptide-resin intermediate.
Objective: To avoid the formation of the dipeptide-resin linkage that is susceptible to DKP formation.
Procedure:
-
Synthesize the required Boc-dipeptide (e.g., Boc-Xaa-Pro-OH) using standard solution-phase synthesis methods.
-
After deprotection of the first amino acid on the resin, perform the coupling reaction using the pre-formed Boc-dipeptide as a single unit.
-
Follow a standard coupling protocol (e.g., using HBTU/DIEA) with the Boc-dipeptide. This will add two amino acid residues in a single, DKP-proof step.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Troubleshooting Workflow for Diketopiperazine Formation.
Caption: Decision Flowchart for DKP Prevention Strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences [pubmed.ncbi.nlm.nih.gov]
- 4. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
scavenger selection for Boc deprotection to prevent side product formation
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side product formation during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The primary cause of side reactions is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][3]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][2] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide.[1][2][3] Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1][3]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, leading to S-tert-butylated residues.[1][2][3]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2][3]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection or cleavage cocktail to trap reactive electrophiles like the tert-butyl cation before they can react with the peptide.[1][2] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[1] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. This may be caused by insufficient acid strength, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[1][2] Signs of incomplete deprotection include the presence of the starting material in the crude product analysis (e.g., by HPLC or LC-MS) and, in peptide synthesis, the potential for deletion sequences where an amino acid fails to couple because the previous N-terminus was not deprotected.[1][2]
Q5: What is a good general-purpose scavenger cocktail?
A5: For many standard peptides, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[3][4] TIS is an excellent carbocation scavenger, and water aids in the hydrolysis of the Boc group.[4]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2] The +56 Da mass shift is characteristic of the addition of a tert-butyl group.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. Refer to the tables below for guidance. For general purposes, trialkylsilanes like Triisopropylsilane (TIS) or Triethylsilane (TES) are highly effective carbocation scavengers.[1]
Issue 2: My peptide containing Methionine shows a +16 Da mass shift.
-
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide (Met(O)). This can occur during the acidic cleavage/deprotection step, especially if reagents are not fresh or are exposed to air.[1][3]
-
Solution: Add reducing agents or antioxidants to the cleavage cocktail. Thioanisole is effective in suppressing Met oxidation.[4] For highly sensitive peptides, consider using "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide) which is designed to prevent methionine oxidation.[4] Performing the cleavage under an inert atmosphere (nitrogen or argon) with degassed solvents is also recommended.[4]
Issue 3: The deprotection reaction is sluggish or incomplete.
-
Possible Cause 1: Insufficient Acid Concentration or Reaction Time. The rate of Boc cleavage can depend on the acid concentration.[2]
-
Solution: Increase the concentration of TFA (e.g., use 95-100% TFA instead of a solution in DCM). Extend the reaction time and monitor progress by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[2]
-
-
Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can slow the reaction rate.[1][2]
-
Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[1]
-
Solution: Ensure the chosen solvent system (e.g., TFA/DCM) promotes good resin swelling. Pre-swelling the resin in DCM before adding the cleavage cocktail is good practice.[5]
-
Data Presentation: Scavenger Selection and Efficiency
The selection of a scavenger is critical and depends on the amino acid composition of the molecule.
Table 1: Recommended Scavengers for Specific Amino Acid Residues
| Sensitive Residue | Recommended Scavengers | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), Anisole | TIS and TES are highly effective carbocation scavengers. EDT is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[1] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole is effective in preventing S-alkylation and oxidation.[6] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Thioanisole | EDT is a commonly used scavenger to prevent S-tert-butylation.[2] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[1] |
Table 2: Quantitative Comparison of Scavenger Cocktail Effectiveness for a Cysteine-Containing Peptide
This table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide Side Product |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| Reagent K | >98% | <2% |
| Data is illustrative and based on literature reports.[2] | ||
| Reagent K = TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) |
Table 3: Quantitative Comparison of Scavenger Cocktail Effectiveness for a Methionine-Containing Peptide
This table summarizes the effectiveness of different scavenger cocktails in minimizing side reactions for a model peptide (Ac-Met-Glu-Glu-Pro-Asp-OH).
| Cleavage Cocktail (v/v/v) | Reaction Time | % Target Product | % Met(O) Side Product | % S-alkylation Side Product |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 hour | 84.6% | 10.2% | 5.2% |
| TFA/Anisole/H₂O (90:5:5) | 1 hour | 88.2% | 6.5% | 5.3% |
| TFA/TIS/H₂O (95:2.5:2.5) | 0.5 hour | Not specified | Not specified | Reduced vs. 1 hr |
| Data adapted from a study on a model peptide.[1][6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
This protocol is a general guideline for solution-phase deprotection using TIS as a scavenger.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[1]
-
Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified, often by precipitation from cold diethyl ether followed by chromatography.
Protocol 2: Cleavage and Deprotection from Resin using Reagent K
This protocol is for simultaneously cleaving the peptide from the resin and removing side-chain protecting groups, particularly for peptides with multiple sensitive residues.[7]
-
Resin Preparation: If the N-terminus is Fmoc-protected, remove the Fmoc group using a standard piperidine/DMF procedure. Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare Reagent K: TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), and 1,2-ethanedithiol (2.5%).
-
Cleavage Reaction: Suspend the dry peptide-resin in Reagent K (approx. 10-25 mL per gram of resin).[4] Stir or agitate the mixture at room temperature for 1.5 to 2.5 hours. Peptides containing multiple arginine residues may require longer deprotection times.[7]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing a 10-fold volume of cold diethyl ether or methyl t-butyl ether to precipitate the crude peptide.[4]
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold ether to remove residual scavengers and TFA.[4] Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]
-
Analysis: Dissolve a small amount of the dried peptide in a suitable solvent for HPLC and mass spectrometry analysis to confirm its identity and purity.
Visualizations
Caption: Mechanism of Boc deprotection and competing side product formation.
Caption: Role of scavengers in trapping the reactive tert-butyl cation.
Caption: A logical workflow for troubleshooting Boc deprotection experiments.
References
Technical Support Center: Strategies to Avoid Aspartimide Formation in Boc-Based Peptide Synthesis
Welcome to the Technical Support Center for Boc-based solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common side reaction: aspartimide formation. While less prevalent in Boc-SPPS compared to Fmoc-SPPS, aspartimide formation can still occur, particularly during the final acidolytic cleavage step, leading to impurities that are difficult to separate and can compromise the integrity of the final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation in the context of Boc-SPPS?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp. This cyclization reaction forms a five-membered succinimide ring, known as an aspartimide. This intermediate is unstable and can subsequently undergo hydrolysis to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or it can undergo epimerization. In Boc-SPPS, this reaction is primarily catalyzed by strong acids used during the final cleavage from the resin, such as hydrogen fluoride (HF).[1][2]
Q2: Why is aspartimide formation a problem?
A2: Aspartimide formation is problematic for several reasons:
-
Product Heterogeneity: It leads to the formation of β-peptides, which are structural isomers of the target α-peptide and can be difficult to separate by HPLC.
-
Racemization: The aspartimide intermediate is prone to epimerization at the α-carbon of the Asp residue, resulting in the formation of D-Asp containing peptides.
-
Difficult Purification: The byproducts often have similar physicochemical properties to the target peptide, making purification challenging and reducing the overall yield of the desired product.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: Sequences with an amino acid residue that has low steric hindrance C-terminal to the aspartic acid are most prone to this side reaction. The most problematic sequences include Asp-Gly, Asp-Ala, and Asp-Ser.[3][4]
Q4: Under what conditions does aspartimide formation typically occur in Boc-SPPS?
A4: While generally minimal during the repetitive acid deprotection steps of the Boc group, aspartimide formation is a significant concern during the final, harsh acidolytic cleavage step.[1] The use of strong acids like anhydrous HF to cleave the peptide from the resin and remove side-chain protecting groups promotes this acid-catalyzed side reaction.[1][2]
Q5: How can I detect aspartimide formation in my crude peptide?
A5: Aspartimide formation can be detected by a combination of HPLC and mass spectrometry (MS). The aspartimide itself will result in a mass loss of 18 Da compared to the target peptide. The resulting α- and β-peptides will have the same mass as the target peptide but can often be separated by reverse-phase HPLC, appearing as distinct peaks close to the main product peak. Tandem mass spectrometry (MS/MS) can be used to confirm the rearranged peptide backbone.[5]
Troubleshooting Guide
Issue: HPLC analysis of the crude peptide shows multiple peaks around the expected product mass, suggesting the presence of aspartimide-related impurities.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Acid-catalyzed cyclization during HF cleavage | 1. Modify Cleavage Conditions: Lower the temperature of the HF cleavage reaction to 0°C or below. This can slow the rate of aspartimide formation.[6] Reduce the exposure time of the peptide to the strong acid to the minimum required for complete cleavage and deprotection.[3] |
| Inappropriate Asp side-chain protecting group | 2. Use a Sterically Hindered Protecting Group: The standard benzyl (Bzl) protecting group for the Asp side chain may not provide sufficient steric hindrance. Replace Boc-Asp(OBzl)-OH with Boc-Asp(OcHex)-OH (cyclohexyl ester) in your synthesis. The bulkier cyclohexyl group is significantly more effective at preventing the intramolecular cyclization.[1][2][6] |
| Sub-optimal neutralization protocol during synthesis | 3. Implement In Situ Neutralization: While less common for causing aspartimide in Boc-SPPS, ensuring a robust synthesis protocol is crucial. An in situ neutralization protocol, where neutralization and coupling occur simultaneously, can improve overall synthesis efficiency and reduce the potential for side reactions.[7][8] |
Quantitative Data on Aspartimide Formation
The choice of the aspartic acid side-chain protecting group has a significant impact on the extent of aspartimide formation, particularly under the harsh acidic conditions of HF cleavage.
Table 1: Effect of Asp Side-Chain Protecting Group and Cleavage Conditions on Aspartimide Formation
| Peptide Sequence | Asp Protecting Group | Cleavage Conditions | Temperature (°C) | Aspartimide Formation (%) | Reference |
| Model Tetrapeptide | Benzyl (OBzl) | HF-anisole (9:1, v/v) | 0 | ~1.8% (calculated from rate constant) | [6] |
| Model Tetrapeptide | Cyclohexyl (OcHex) | HF-anisole (9:1, v/v) | 0 | ~0.6% (calculated from rate constant) | [6] |
| Model Tetrapeptide | Benzyl (OBzl) | Diisopropylethylamine (24h) | Room Temp | 51.0 | [6] |
| Model Tetrapeptide | Cyclohexyl (OcHex) | Diisopropylethylamine (24h) | Room Temp | 0.3 | [6] |
Data derived from the study by Tam et al. (1988), which highlights the superior performance of the cyclohexyl protecting group in minimizing aspartimide formation under both acidic and basic conditions.
Experimental Protocols
Protocol 1: Boc-SPPS with Boc-Asp(OcHex)-OH to Suppress Aspartimide Formation
This protocol outlines the standard cycle for incorporating a Boc-Asp(OcHex)-OH residue into a growing peptide chain.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and repeat the 50% TFA/DCM treatment for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization (Standard Protocol):
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling of Boc-Asp(OcHex)-OH:
-
In a separate vessel, pre-activate Boc-Asp(OcHex)-OH (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid.
Protocol 2: In Situ Neutralization for Boc-SPPS
This protocol combines the neutralization and coupling steps to improve efficiency.[7][8]
-
Resin Swelling: As described in Protocol 1.
-
Boc Deprotection: As described in Protocol 1.
-
Washing: Briefly wash the resin with DMF (3x, 30 seconds each).
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (e.g., Boc-Asp(OcHex)-OH, 4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
Add this solution to the resin.
-
Immediately add DIEA (6 equivalents) to the reaction vessel.
-
Agitate for 10-15 minutes.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid.
Protocol 3: Modified HF Cleavage to Minimize Aspartimide Formation
This protocol modifies the standard HF cleavage procedure to reduce acid-catalyzed side reactions.[9]
-
Pre-cleavage Preparation:
-
Ensure the N-terminal Boc group is removed by treating the resin with 100% TFA for 5-10 minutes.
-
Wash the resin thoroughly with DCM and methanol, then dry the peptide-resin under vacuum.
-
-
HF Cleavage Apparatus Setup:
-
Place the dried peptide-resin in an HF-resistant reaction vessel (e.g., Kel-F) with a magnetic stir bar.
-
Add appropriate scavengers (e.g., anisole or p-cresol) to the vessel. A typical ratio is 1 mL of scavenger per gram of resin.
-
Assemble the HF cleavage apparatus according to standard safety procedures.
-
-
Low-Temperature Cleavage:
-
Cool the reaction vessel to -5 to 0°C using an ice-salt bath.
-
Carefully distill the required amount of anhydrous HF (typically 9 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal:
-
Remove the HF by evaporation under a stream of nitrogen or under vacuum, maintaining the low temperature.
-
-
Peptide Precipitation and Isolation:
-
Wash the resin with cold diethyl ether to remove scavengers and cleavage byproducts.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Visualizations
Caption: Acid-catalyzed mechanism of aspartimide formation in Boc-SPPS.
Caption: Troubleshooting workflow for aspartimide formation in Boc-SPPS.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Validation & Comparative
A Comparative Guide: Fmoc vs. Boc Strategy for the Synthesis of Peptides with Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptides offers a powerful avenue for enhancing therapeutic properties, including increased stability, improved potency, and novel functionalities. The success of synthesizing these modified peptides is critically dependent on the chosen solid-phase peptide synthesis (SPPS) strategy. This guide provides an in-depth, objective comparison of the two most prevalent methods: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) strategies, with a specific focus on their application to the synthesis of peptides containing unnatural amino acids.
The primary distinction between these two approaches lies in the nature of the protecting group for the α-amino group of the amino acids. The Fmoc group is removed under basic conditions, while the Boc group is cleaved by acid.[][2] This fundamental difference dictates the entire synthetic protocol, from the choice of side-chain protecting groups to the final cleavage from the solid support, and has significant implications for the synthesis of peptides containing sensitive or sterically hindered unnatural residues.
Core Chemistry and Orthogonality
Fmoc Strategy: The Fmoc/tBu (tert-butyl) strategy is celebrated for its orthogonality. The temporary Nα-Fmoc protecting group is cleaved by a base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), while the permanent side-chain protecting groups (often tBu-based) and the resin linker are cleaved at the end of the synthesis under acidic conditions (e.g., with trifluoroacetic acid - TFA).[2][] This true orthogonality allows for the selective deprotection of the α-amino group at each cycle without affecting the side chains, which is particularly advantageous when working with sensitive unnatural amino acids.[]
Boc Strategy: The Boc/Bzl (benzyl) strategy is considered quasi-orthogonal.[4] Both the temporary Nα-Boc protecting group and the permanent benzyl-based side-chain protecting groups are acid-labile.[5] The selectivity is achieved through graded acid lability: the Boc group is removed with a moderate acid like TFA, while the more stable side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[5][6] The harsh acidic conditions of the final cleavage step in the Boc strategy can be a limitation when dealing with acid-sensitive unnatural amino acids.
Performance Comparison in the Context of Unnatural Amino Acids
While direct side-by-side quantitative comparisons for the synthesis of the same peptide containing an unnatural amino acid using both methods are not always readily available in the literature, performance trends can be extrapolated from studies on "difficult" peptide sequences, such as those that are long, hydrophobic, or prone to aggregation. These often serve as good models for the challenges presented by the incorporation of bulky or otherwise challenging unnatural amino acids.[]
The milder conditions of the Fmoc strategy make it highly suitable for the synthesis of peptides containing sensitive functional groups.[] Conversely, the repetitive acidic treatments in the Boc strategy can help to disrupt the secondary structures of growing peptide chains, which can be advantageous in preventing aggregation, particularly in hydrophobic sequences.[]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl, Tos) |
| Final Cleavage | Mild acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal | Quasi-orthogonal |
| Compatibility with Sensitive UAAs | High | Moderate to Low |
| Synthesis of Hydrophobic Peptides | Prone to aggregation | Often higher yield and purity[] |
| Automation | Highly amenable | Less common in modern automated synthesizers |
| Safety | Moderate (piperidine is toxic) | High (HF is extremely hazardous) |
Quantitative Data on Peptide Synthesis
The following table summarizes representative data on the synthesis of challenging peptides, which can serve as an indicator of performance when incorporating unnatural amino acids with similar properties.
| Peptide Sequence/Type | Synthesis Strategy | Yield | Purity | Reference |
| Hydrophobic transmembrane 34-residue peptide | Boc-SPPS (with 80% NMP/DMSO) | 12% | Not specified | [] |
| Hydrophobic transmembrane 34-residue peptide | Fmoc-SPPS | No product | Not applicable | [] |
| Amyloid Beta (Aβ) Peptide (aggregation-prone) | Boc-SPPS | Generally higher | Generally higher | |
| Amyloid Beta (Aβ) Peptide (aggregation-prone) | Fmoc-SPPS | Can be low due to aggregation | Can be low due to aggregation |
Note: The data presented is a summary based on findings from multiple sources. Direct head-to-head comparative studies for the same unnatural amino acid-containing peptide with identical coupling reagents and purification methods are limited in the literature.
Experimental Protocols
General Fmoc-SPPS Cycle for Unnatural Amino Acid Incorporation
This protocol outlines a general cycle for the incorporation of an Fmoc-protected unnatural amino acid.
-
Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF and then with dichloromethane (DCM).
-
-
Unnatural Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA; 6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered unnatural amino acids, longer coupling times or double coupling may be necessary.
-
Monitor the coupling completion using a qualitative method like the Kaiser test.
-
-
Washing:
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash and dry the peptide-resin.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
General Boc-SPPS Cycle for Unnatural Amino Acid Incorporation
This protocol outlines a general cycle for the incorporation of a Boc-protected unnatural amino acid.
-
Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Swell the resin in DCM for at least 30-60 minutes.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash).
-
Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM, isopropanol, and DMF.
-
-
Neutralization:
-
Add a 10% solution of DIEA in DMF to the resin and agitate for 1-2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF. For hydrophobic peptides, in situ neutralization during the coupling step is often preferred to minimize aggregation.
-
-
Unnatural Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected unnatural amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.
-
Add the solution to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to initiate coupling.
-
Agitate the mixture for 1-2 hours.
-
-
Washing:
-
Wash the resin with DMF and DCM. This cycle is repeated for each amino acid.
-
-
Final Cleavage:
-
After the final coupling, wash and dry the peptide-resin.
-
Carefully add anhydrous HF or TFMSA to the peptide-resin in a specialized apparatus.
-
After the cleavage reaction, the strong acid is removed by evaporation.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Purify by RP-HPLC.
-
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies.
References
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Enhanced Peptide Bioactivity: A Comparative Analysis of 3-Chlorophenylglycine Incorporation
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. A promising strategy in this pursuit is the incorporation of non-proteinogenic amino acids. This guide provides a comprehensive comparison of the biological activity of peptides featuring 3-chlorophenylglycine versus their native counterparts, supported by experimental data and detailed methodologies.
The strategic substitution of natural amino acids with synthetic analogs like 3-chlorophenylglycine (3-Cl-Phg) can significantly modulate a peptide's pharmacological profile. This modification can influence receptor binding affinity, functional activity, and metabolic stability, often leading to enhanced therapeutic potential. This guide will delve into a specific example within the realm of bradykinin B1 receptor antagonists to illustrate these effects.
Enhanced Receptor Antagonism with 3-Chlorophenylglycine
For the purpose of this guide, we will consider a hypothetical native bradykinin B1 receptor antagonist peptide and its analog where a key phenylalanine residue is replaced by 3-chlorophenylglycine.
Table 1: Comparative Biological Activity of a Native Peptide vs. 3-Chlorophenylglycine Analog
| Parameter | Native Peptide (Hypothetical) | 3-Chlorophenylglycine Analog (Hypothetical) | Fold Change |
| Receptor Binding Affinity (Ki) | 10 nM | 2 nM | 5-fold increase |
| In Vitro Functional Antagonism (IC50) | 50 nM | 8 nM | 6.25-fold increase |
| Serum Stability (t1/2) | 30 min | 120 min | 4-fold increase |
Note: The data presented in this table is hypothetical and serves to illustrate the potential improvements observed with 3-chlorophenylglycine substitution based on trends seen in related peptide modifications.
The introduction of the chlorine atom on the phenyl ring of phenylalanine can lead to favorable interactions within the receptor's binding pocket, thereby increasing binding affinity (lower Ki value). This enhanced binding often translates to greater functional antagonism (lower IC50 value). Furthermore, the unnatural amino acid can confer resistance to enzymatic degradation, leading to a longer serum half-life.
Experimental Protocols
To determine the quantitative data presented above, the following experimental methodologies would be employed:
Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of the peptides for the bradykinin B1 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells overexpressing the human bradykinin B1 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-des-Arg10-kallidin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled native peptide or the 3-chlorophenylglycine analog.
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of the peptides to antagonize the downstream signaling of the bradykinin B1 receptor.
Protocol:
-
Cell Culture: Cells expressing the bradykinin B1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the native peptide or the 3-chlorophenylglycine analog.
-
Agonist Stimulation: A known agonist of the B1 receptor (e.g., des-Arg9-bradykinin) is added to the cells to stimulate a response.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated.
Serum Stability Assay
This assay determines the resistance of the peptides to degradation by proteases present in serum.
Protocol:
-
Incubation: The native peptide or the 3-chlorophenylglycine analog is incubated in fresh human serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: The reaction is stopped, and serum proteins are precipitated by adding a suitable agent (e.g., acetonitrile or trichloroacetic acid).
-
Analysis: The amount of intact peptide remaining in the supernatant is quantified by high-performance liquid chromatography (HPLC).
-
Data Analysis: The degradation half-life (t1/2) of the peptide is calculated from the rate of disappearance of the intact peptide over time.
Visualizing the Molecular Interactions and Workflows
To better understand the processes involved, the following diagrams illustrate the bradykinin B1 receptor signaling pathway and the experimental workflow for determining peptide bioactivity.
Caption: Bradykinin B1 Receptor Signaling Pathway.
A Comparative Analysis of Coupling Reagents for Boc-Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS) utilizing Boc-amino acids. The efficiency of peptide bond formation, minimization of side reactions, and preservation of stereochemical integrity are all heavily influenced by this choice. This guide provides an objective comparison of common coupling reagents, supported by experimental data, to facilitate an informed decision-making process for your synthetic strategy.
The fundamental goal of a coupling reagent in peptide synthesis is to activate the C-terminal carboxylic acid of a Boc-protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. The ideal reagent should promote rapid and complete coupling with minimal side reactions, most notably racemization. This analysis will focus on the performance of several classes of coupling reagents: carbodiimides, and the more modern phosphonium and aminium (uronium) salts.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the performance of several widely used coupling reagents for Boc-amino acid chemistry, with a focus on coupling efficiency and the risk of racemization.
| Coupling Reagent Class | Reagent (Abbreviation) | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| Carbodiimide | Diisopropylcarbodiimide / 1-Hydroxybenzotriazole (DIC/HOBt) | 90-98 | Low to Moderate | Cost-effective and widely used. The HOBt additive is crucial for suppressing racemization. The diisopropylurea byproduct is soluble in common washing solvents.[1][2] |
| Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole (DCC/HOBt) | 90-98 | Low to Moderate | Similar to DIC/HOBt but the dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove.[1] | |
| Phosphonium Salt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | >95 | Low | Highly efficient, particularly for sterically hindered amino acids. Byproducts are water-soluble, facilitating purification.[2] |
| Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | >98 | Low | A very common and reliable reagent, known for rapid coupling reactions.[3][4] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | >99 | Very Low | Generally considered one of the most efficient coupling reagents, especially for difficult sequences and sterically hindered amino acids.[3][4][5] The HOAt moiety enhances reactivity and reduces racemization compared to HOBt-based reagents.[4] | |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) | >99 | Very Low | A newer generation uronium salt that offers high efficiency comparable to HATU, with the advantage of being based on the non-explosive OxymaPure leaving group.[6] |
Experimental Protocols
The following are generalized protocols for the coupling of a Boc-protected amino acid to a resin-bound peptide amine in a manual solid-phase peptide synthesis workflow. Equivalents are calculated based on the initial loading of the resin.
Protocol 1: Coupling with DIC/HOBt
This protocol is a cost-effective and reliable method for standard couplings.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Perform Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM (1 x 2 min, 1 x 30 min).
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 min).
-
Wash the resin with DCM (5x).
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add the dissolved amino acid and HOBt solution to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the reaction for completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Coupling with HATU
This protocol is recommended for sterically hindered amino acids or difficult coupling steps where high efficiency and minimal racemization are critical.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and HATU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours. For highly hindered couplings, the reaction time may need to be extended.
-
Monitor the reaction using the Kaiser test.
-
Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
-
Visualizing the Process
To better understand the chemical transformations and experimental procedures, the following diagrams illustrate the key pathways and workflows.
Caption: General mechanism of peptide bond formation.
Caption: Workflow for a single Boc-SPPS cycle.
Conclusion
The choice of coupling reagent in Boc-SPPS is a critical parameter that can significantly impact the outcome of a peptide synthesis. While traditional carbodiimide-based methods like DIC/HOBt are cost-effective for many applications, the advent of phosphonium and aminium salts such as PyBOP, HBTU, and HATU has provided chemists with more robust and efficient tools for tackling challenging sequences and sterically hindered amino acids. For syntheses where the highest purity and yield are paramount, HATU and other modern uronium salts often represent the optimal choice. It is always advisable to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.
References
Navigating the Maze: A Comparative Guide to MS/MS Validation of Peptides Containing (tert-butoxycarbonyl)aminoacetic Acid
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like (tert-butoxycarbonyl)aminoacetic acid—a Boc-protected glycine—is a powerful tool for creating novel peptides with enhanced therapeutic properties. However, the structural validation of these modified peptides presents a significant analytical hurdle. This guide provides an objective comparison of modern tandem mass spectrometry (MS/MS) techniques for sequencing these peptides, supported by experimental data and detailed protocols to ensure confident validation.
The labile nature of the tert-butoxycarbonyl (Boc) protecting group introduces complexity in MS/MS analysis. Traditional sequencing methods must be adapted to account for the unique fragmentation patterns of this modification. This guide will compare the three most common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—to provide a clear path for researchers to select the optimal method for their needs.
Performance Comparison of MS/MS Fragmentation Techniques
The choice of fragmentation technique significantly impacts the quality of MS/MS data and the confidence in sequence validation. While CID is widely accessible, HCD and ETD offer distinct advantages for analyzing modified peptides.
| Performance Metric | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Sequence Coverage | Moderate; can be incomplete due to labile modifications. | High; often provides more contiguous residue sequences than CID.[1] | High; particularly effective for longer peptides and preserving post-translational modifications. |
| Fragmentation of Boc Group | Prone to facile neutral loss of isobutylene (56 Da) or tert-butanol (74 Da), which can dominate the spectrum and suppress backbone fragmentation.[2] | Similar to CID, but higher energy can lead to more complete fragmentation of the peptide backbone alongside the neutral loss. | Preserves the Boc group on the peptide backbone, allowing for more precise localization of the modification. |
| Peptide Charge State | Most effective for small, low-charged peptides (+2).[1] | Effective for doubly charged peptides, often providing more peptide identifications than CID and ETD for this charge state.[3] | More effective for peptides with higher charge states (+3 and above).[3] |
| Instrumentation | Widely available on ion trap and triple quadrupole instruments. | Available on Orbitrap instruments. | Available on ion trap and Orbitrap instruments. |
| Overall Recommendation | Suitable for initial screening but may provide incomplete sequence information for Boc-protected peptides. | Recommended for most doubly charged Boc-protected peptides to achieve good sequence coverage. | Recommended for highly charged or longer Boc-protected peptides to ensure the modification is retained during fragmentation. |
Deciphering the Fragments: The Mass Spectrometrist's View
Understanding the fragmentation pattern is key to accurate sequence validation. The following diagrams illustrate the expected fragmentation of a peptide containing (tert-butoxycarbonyl)aminoacetic acid and the general workflow for its analysis.
Experimental Protocols for Robust Validation
To ensure reproducible and high-quality data, a well-defined experimental protocol is essential. The following provides a detailed methodology for the MS/MS analysis of a peptide containing (tert-butoxycarbonyl)aminoacetic acid.
1. Sample Preparation
-
Reconstitution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL. Use low-adsorption tubes to minimize sample loss.
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 pmol/µL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Desalting (Optional): If the sample contains a high concentration of non-volatile salts, perform desalting using a C18 solid-phase extraction (SPE) cartridge.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
Ionization: Positive ion electrospray ionization (ESI+).
3. MS/MS Method Parameters
-
MS1 Scan: Acquire a full MS scan from m/z 200 to 2000 to identify the precursor ion of the peptide.
-
MS/MS Analysis: Select the desired precursor ion for fragmentation using one of the following methods:
-
CID:
-
Collision Energy: Use a normalized collision energy (NCE) of 25-35%. Optimization may be required.
-
Activation Q: 0.25.
-
Activation Time: 10 ms.
-
-
HCD:
-
Collision Energy: Use a stepped NCE of 25%, 30%, and 35%.
-
Resolution: 15,000.
-
-
ETD:
-
Reagent: Fluoranthene.
-
Reaction Time: Calibrated based on the precursor charge state.
-
Supplemental Activation: May be enabled to enhance fragmentation.
-
-
4. Data Analysis
-
Analyze the resulting MS/MS spectra for the characteristic b- and y-ions (for CID/HCD) or c- and z-ions (for ETD) to confirm the peptide backbone sequence.
-
For CID and HCD data, look for a prominent neutral loss of 56 Da (isobutylene) or 74 Da (tert-butanol) from the precursor ion and fragment ions containing the Boc-aminoacetic acid residue.
-
For ETD data, confirm the mass of the intact Boc-aminoacetic acid residue within the c- and z-ion series.
-
Utilize peptide sequencing software to match the experimental spectra against the theoretical fragmentation pattern of the expected sequence.
By carefully selecting the fragmentation technique and optimizing the experimental parameters, researchers can confidently validate the sequence of peptides containing (tert-butoxycarbonyl)aminoacetic acid, ensuring the integrity of their novel therapeutic candidates.
References
- 1. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthetic Peptides with Chlorinated Amino Acids
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible results. The incorporation of modified amino acids, such as chlorinated residues, introduces unique challenges to both the synthesis and the subsequent purity assessment of these molecules. This guide provides an objective comparison of key analytical methods for evaluating the purity of synthetic peptides containing chlorinated amino acids, supported by experimental considerations and detailed protocols.
The introduction of chlorine atoms into an amino acid sequence significantly increases the hydrophobicity of a peptide. This alteration can lead to challenges in synthesis, purification, and analysis, often resulting in a higher prevalence of impurities like deletion sequences, truncated sequences, and aggregation.[1] Therefore, a multi-faceted analytical approach, employing orthogonal methods, is crucial for a comprehensive purity assessment.
Comparative Analysis of Key Analytical Methods
The three primary orthogonal methods for assessing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each technique interrogates different physicochemical properties of the peptide, providing a more complete picture of its purity.
| Analytical Method | Principle of Separation/Detection | Information Provided | Strengths for Chlorinated Peptides | Challenges and Considerations for Chlorinated Peptides | Typical Purity Determination |
| RP-HPLC | Hydrophobicity | Retention time, Peak area (% purity) | High resolution for separating hydrophobic peptides and their impurities. | Increased hydrophobicity can lead to peak broadening and require method optimization (e.g., use of C4 columns, alternative organic modifiers like isopropanol).[1] | Relative purity based on UV absorbance at 210-220 nm.[2] |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular weight, Impurity identification, Sequence confirmation (MS/MS) | Confirms the incorporation of chlorine atoms through the characteristic isotopic pattern of 35Cl and 37Cl.[3][4] | Does not provide quantitative purity information on its own; serves as a qualitative and confirmatory tool. | Semi-quantitative assessment based on relative ion intensities. |
| Amino Acid Analysis (AAA) | Quantification of individual amino acids after hydrolysis | Amino acid composition, Peptide content | Provides an absolute measure of peptide quantity. | Acid hydrolysis may degrade chlorinated amino acids; specific protocols are needed to prevent halogenation of other residues like tyrosine.[5][6] | Determines the net peptide content and confirms the expected amino acid ratios. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to accurate purity assessment. Below are representative protocols for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a synthetic peptide containing chlorinated amino acids by separating it from process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 or C4 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: Mobile Phase A or a suitable solvent for hydrophobic peptides (e.g., a small amount of DMSO or DMF followed by dilution with Mobile Phase A)[1]
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm (for the peptide bond)
-
Column Temperature: 30-40°C (optimization may be required)
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the peptide's hydrophobicity. For highly hydrophobic chlorinated peptides, a shallower gradient or a different organic modifier may be necessary.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the chlorinated peptide and identify impurities based on their mass-to-charge ratio.
Instrumentation:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometer
Reagents:
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
Solvents for sample preparation (e.g., acetonitrile, water, 0.1% TFA)
Procedure (MALDI-TOF):
-
Sample Preparation: Mix a small amount of the peptide solution (e.g., 1 µL of a 1 mg/mL solution) with the MALDI matrix solution on a target plate.
-
Crystallization: Allow the mixture to air-dry, forming co-crystals of the peptide and matrix.
-
Mass Spectrometry Analysis: Load the target plate into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Identify the peak corresponding to the monoisotopic mass of the target peptide.
-
Look for the characteristic isotopic pattern of chlorine. For each chlorine atom, there will be an M+2 peak with an intensity approximately one-third of the monoisotopic peak (due to the natural abundance of 35Cl and 37Cl).[3][7]
-
Analyze the spectrum for other peaks that may represent impurities such as deletion or truncated sequences.
-
Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition and quantify the net peptide content.
Procedure:
-
Hydrolysis:
-
Accurately weigh a known amount of the peptide.
-
Perform acid hydrolysis using 6 N HCl containing 0.1% phenol at 110°C for 24 hours in a vacuum-sealed tube. The phenol is added to prevent the halogenation of tyrosine residues during hydrolysis.[5][6]
-
For peptides containing cysteine or methionine, a pre-oxidation step with performic acid is required to convert them to the more stable cysteic acid and methionine sulfone, respectively.[5][6]
-
-
Derivatization: Derivatize the resulting free amino acids using a reagent such as ninhydrin or o-phthalaldehyde (OPA) to enable detection.
-
Chromatographic Separation: Separate the derivatized amino acids using ion-exchange or reversed-phase chromatography.
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.
-
Data Analysis:
-
Calculate the molar ratio of each amino acid.
-
Compare the experimental ratios to the theoretical ratios based on the peptide sequence.
-
The net peptide content can be calculated based on the total amount of amino acids recovered relative to the initial weight of the peptide.
-
Visualizing the Workflow and Method Comparison
To better illustrate the relationships between these analytical techniques and the overall workflow for assessing the purity of chlorinated peptides, the following diagrams are provided.
Caption: Workflow for purity assessment of chlorinated peptides.
Caption: Orthogonal methods for comprehensive purity analysis.
Conclusion
The assessment of purity for synthetic peptides containing chlorinated amino acids requires a strategic and orthogonal approach. While RP-HPLC remains the primary tool for quantitative purity determination, its application to these more hydrophobic molecules often necessitates method optimization. Mass spectrometry is indispensable for confirming the incorporation of chlorine and identifying impurities, and amino acid analysis provides crucial information on peptide content and composition. By employing these methods in a complementary fashion, researchers can confidently establish the purity of their chlorinated synthetic peptides, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pekcuralabs.com [pekcuralabs.com]
- 4. researchgate.net [researchgate.net]
- 5. usp.org [usp.org]
- 6. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Chiral Analysis of Boc-Protected Amino Acids for Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of Boc-protected amino acids is a cornerstone of peptide synthesis and the development of chiral pharmaceuticals. Even minute enantiomeric impurities can drastically alter the biological activity, efficacy, and safety profile of the final product. Consequently, robust and reliable analytical methods for determining enantiomeric excess (e.e.) are critical. This guide provides an objective comparison of the principal analytical techniques employed for the chiral analysis of Boc-protected amino acids, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The determination of enantiomeric excess in Boc-protected amino acids is primarily accomplished through four major analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and limitations in terms of sensitivity, resolution, sample throughput, and experimental complexity.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass analysis. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. | Differential migration of enantiomers in a capillary under the influence of an electric field, often with a chiral selector in the buffer. |
| Sample Prep | Minimal; dissolution in a suitable solvent. | Derivatization required to increase volatility (deprotection and acylation). | Dissolution with a chiral solvating agent or derivatization to form diastereomers. | Dissolution in the background electrolyte. |
| Resolution | High, often baseline separation. | Very high resolution and sensitivity. | Moderate; depends on the chiral auxiliary and analyte. | High separation efficiency. |
| Sensitivity | High | Very High | Moderate to Low | High |
| Advantages | Direct analysis, robust, wide availability of CSPs. | High sensitivity and structural information from MS. | Rapid analysis, non-destructive, provides structural information. | Low sample and reagent consumption, high efficiency. |
| Limitations | Cost of chiral columns, method development can be time-consuming. | Derivatization can be complex and may introduce racemization. | Lower sensitivity, may require higher sample concentrations. | Method development can be complex, potential for adsorption to the capillary wall. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted method for determining the enantiomeric purity of Boc-protected amino acids due to its robustness and the commercial availability of a diverse range of chiral stationary phases (CSPs). The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.
Experimental Protocol: Chiral HPLC of Boc-L-Alanine[1]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[1]
-
Mobile Phase: 20 mM ammonium acetate in methanol/water (90:10, v/v), pH 6.0.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 230 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Sample Preparation: The Boc-L-Alanine sample is dissolved in the mobile phase to a concentration of 1 mg/mL.[2] A racemic standard of Boc-DL-Ala-OH is also prepared at the same concentration to confirm the elution order of the enantiomers.[1]
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated using the formula: % e.e. = [([Area of L-enantiomer] - [Area of D-enantiomer]) / ([Area of L-enantiomer] + [Area of D-enantiomer])] x 100
Quantitative Data: Chiral HPLC of Boc-Amino Acids
| Boc-Amino Acid | Chiral Stationary Phase | Mobile Phase | Retention Time (L-enantiomer) | Retention Time (D-enantiomer) | Resolution (Rs) | Selectivity (α) |
| Boc-Alanine | CHIROBIOTIC® T | 20 mM Ammonium Acetate, pH 6.0 in MeOH/H₂O (90:10) | ~5.5 min | ~6.8 min | > 1.5 | ~1.24 |
| Boc-Valine | CHIROBIOTIC® R | 20% Methanol / 80% 0.1% TEAA, pH 4.1 | 5.43 min | 6.32 min | > 1.5 | 1.16 |
Note: Retention times are approximate and can vary based on the specific HPLC system and column condition. Data for Boc-Alanine is extrapolated from typical performance on CHIROBIOTIC® T, while data for Boc-Valine is directly cited.[3]
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS offers exceptional sensitivity and resolving power for the analysis of amino acid enantiomers. However, due to the low volatility of Boc-protected amino acids, a derivatization step is mandatory. This typically involves the removal of the Boc group followed by acylation to produce a volatile derivative.
Experimental Protocol: Chiral GC-MS (General Approach)[2]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (MS) and equipped with a chiral capillary column.
-
Derivatization:
-
Deprotection: The Boc-protecting group is removed by treating the sample with an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane.
-
Acylation: The resulting amino acid is then derivatized to increase its volatility. A common method is acylation with a reagent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).
-
-
Chromatographic Conditions:
-
Chiral Column: A suitable chiral capillary column, such as Chirasil-L-Val.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient is typically employed, for example, starting at 80°C and ramping up to 220°C.
-
-
Detection: Mass Spectrometer operating in either full scan or selected ion monitoring (SIM) mode.
-
Data Analysis: The enantiomeric excess is determined by comparing the peak areas of the two diastereomeric derivatives in the chromatogram.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy is a powerful and rapid method for determining enantiomeric excess without the need for chromatographic separation. The technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers, resulting in distinct signals in the NMR spectrum.
Experimental Protocol: Chiral NMR using a Chiral Solvating Agent (e.g., (R)-BINOL)[4]
-
Instrumentation: High-resolution NMR spectrometer.
-
Sample Preparation:
-
The Boc-protected amino acid sample and the chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol, (R)-BINOL) are dissolved in a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube.
-
The molar ratio of the analyte to the CSA is optimized to achieve the best spectral resolution.
-
-
NMR Acquisition: A standard proton (¹H) NMR spectrum is acquired.
-
Data Analysis: The enantiomeric excess is calculated from the integration of the well-resolved signals corresponding to the two diastereomeric complexes.
Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and reagent volumes. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different migration times.
Experimental Protocol: Chiral CE (General Approach)
-
Instrumentation: Capillary electrophoresis system with a suitable detector (e.g., UV).
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH.
-
Chiral Selector: A chiral selector is added to the BGE. Common choices for amino acids include cyclodextrins and their derivatives.[4][5]
-
Separation Conditions:
-
Voltage: A high voltage is applied across the capillary.
-
Temperature: The capillary temperature is controlled to ensure reproducibility.
-
-
Injection: The sample is introduced into the capillary using hydrodynamic or electrokinetic injection.
-
Detection: On-column detection, typically UV-Vis.
-
Data Analysis: The enantiomeric excess is determined from the peak areas in the electropherogram.
Conclusion
The choice of analytical method for determining the enantiomeric excess of Boc-protected amino acids depends on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Chiral HPLC remains the gold standard for its robustness and direct analysis capabilities. Chiral GC-MS provides unparalleled sensitivity but requires a derivatization step. Chiral NMR is a rapid, non-destructive technique suitable for relatively pure samples. Chiral CE offers high separation efficiency with low sample consumption. For applications where the highest accuracy and validation are paramount, a combination of two orthogonal techniques is often recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Chlorine Substitution on Peptide Conformation and Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the stability and modulating the conformation of peptides are critical objectives in the design of novel therapeutics. The introduction of chlorine atoms into amino acid side chains represents a promising strategy to achieve these goals. This guide provides a comprehensive comparison of the effects of chlorine substitution on peptide conformation and stability, supported by experimental data and detailed protocols.
The incorporation of chlorine, an electronegative and sterically bulky halogen, can significantly alter the physicochemical properties of a peptide. These changes can manifest in altered secondary and tertiary structures, leading to improved resistance to thermal denaturation and enzymatic degradation. Understanding these effects is crucial for the rational design of more robust and efficacious peptide-based drugs.
Conformational Stability: A Quantitative Comparison
The conformational stability of a peptide is a measure of its ability to maintain its three-dimensional structure. Increased stability is often associated with a higher melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. The introduction of chlorine can enhance stability through various non-covalent interactions, including halogen bonds.
While direct comparative data for chlorinated versus non-chlorinated peptides is not abundant in publicly available literature, a study on the halogenation of protein cores provides valuable insights into the stabilizing effects. The following table summarizes the change in thermal stability upon substitution with chlorinated and other halogenated amino acids in a model protein system.
Table 1: Comparative Thermal Stability of Halogenated Protein Variants
| Protein Variant | Amino Acid Substitution | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) from Wild Type in °C |
| Wild Type | Phenylalanine | 55.0 | - |
| Chlorinated Variant | 4-Chloro-Phenylalanine | 58.5 | +3.5 |
| Brominated Variant | 4-Bromo-Phenylalanine | 59.1 | +4.1 |
| Iodinated Variant | 4-Iodo-Phenylalanine | 60.2 | +5.2 |
| Fluorinated Variant | 4-Fluoro-Phenylalanine | 57.3 | +2.3 |
Note: The data presented is based on findings from a study on the non-additive stabilization by halogenated amino acids, which demonstrates the trend of increased thermal stability upon halogenation[1].
The data indicates that the incorporation of a chlorine atom at the para-position of a phenylalanine residue leads to a notable increase in the melting temperature, signifying enhanced thermal stability. This stabilizing effect is generally observed across different halogens, with the magnitude of stabilization often correlating with the size and polarizability of the halogen atom.
Proteolytic Stability: A Comparative Overview
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases in the body. Chlorine substitution can enhance proteolytic stability by sterically hindering the approach of proteases to the peptide backbone or by altering the local conformation of the peptide to make it a less favorable substrate for enzymatic cleavage.
Direct experimental data quantitatively comparing the half-life of a chlorinated peptide to its non-chlorinated counterpart is scarce in peer-reviewed literature. However, the principles of steric hindrance and conformational masking are well-established strategies for improving protease resistance. The following table provides a hypothetical but illustrative comparison based on these principles, demonstrating the potential magnitude of improvement.
Table 2: Illustrative Comparison of Proteolytic Stability
| Peptide Variant | Half-life (t½) in Human Serum (minutes) | Degradation by Trypsin (% in 2 hours) | Degradation by Chymotrypsin (% in 1 hour) |
| Native Peptide (with L-Phenylalanine) | 15 | 95% | >98% |
| Modified Peptide (with 4-Bromo-2-chloro-D-phenylalanine) | > 240 | < 10% | < 15% |
Note: This data is hypothetical and serves to illustrate the expected trend of increased proteolytic stability upon incorporation of a halogenated, non-natural D-amino acid[2]. The use of a D-amino acid in itself significantly contributes to protease resistance.
The dramatic increase in serum half-life and resistance to specific proteases like trypsin and chymotrypsin highlights the potential of this modification strategy. The combined effect of the bulky halogen atoms and the unnatural D-amino acid stereochemistry makes the peptide a very poor substrate for common proteases.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for assessing conformational and proteolytic stability are provided below.
Protocol 1: Determination of Thermal Stability by Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to determine the melting temperature (Tm) of a peptide, a key indicator of its conformational stability.
1. Sample Preparation:
- Dissolve the peptide in a suitable buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4) to a final concentration of 20-50 µM.
- Degas the buffer to prevent bubble formation at elevated temperatures.
2. CD Spectrometer Setup:
- Use a CD spectrometer equipped with a Peltier temperature controller.
- Set the wavelength for monitoring to a value where the CD signal shows a significant change upon unfolding (e.g., 222 nm for α-helical peptides).
- Set the temperature range for the experiment (e.g., from 25°C to 95°C) with a heating rate of 1°C/minute.
3. Data Acquisition:
- Place the peptide sample in a quartz cuvette with an appropriate path length (e.g., 1 mm).
- Equilibrate the sample at the starting temperature for at least 5 minutes.
- Record the CD signal at the chosen wavelength as the temperature is increased. It is recommended to average the signal for a set time (e.g., 30 seconds) at each temperature point.
4. Data Analysis:
- Plot the CD signal (molar ellipticity) as a function of temperature.
- The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
- Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the transition.
Protocol 2: In Vitro Proteolytic Stability Assay in Human Serum
This protocol describes a method to determine the half-life of a peptide in human serum, providing a measure of its proteolytic stability.
1. Reagents and Materials:
- Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).
- Human serum (commercially available).
- Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water).
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
2. Incubation Procedure:
- Pre-warm an aliquot of human serum to 37°C.
- Spike the serum with the test peptide to a final concentration of, for example, 100 µg/mL.
- Incubate the mixture at 37°C with gentle shaking.
3. Time-Course Sampling:
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
- Immediately quench the enzymatic degradation by adding the aliquot to a tube containing the quenching solution (e.g., a 1:3 ratio of sample to TCA solution).
4. Sample Processing and Analysis:
- Vortex the quenched samples and incubate on ice for 10-15 minutes to allow for protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully collect the supernatant containing the remaining intact peptide.
- Analyze the supernatant by HPLC to quantify the concentration of the intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.
5. Data Analysis:
- Plot the percentage of intact peptide remaining versus time.
- Fit the data to a one-phase exponential decay model to calculate the half-life (t½) of the peptide in serum.
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
References
A Comparative Guide to Thermal vs. Acidic Boc Deprotection Methods
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its widespread use is attributed to its stability in various conditions and the relative ease of its removal. The choice of deprotection method, primarily between acidic and thermal approaches, is critical and depends on the substrate's sensitivity and the desired reaction parameters. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols.
Overview of Deprotection Mechanisms
Acidic Boc deprotection is the most conventional method, relying on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2] This cation can be scavenged or may form isobutylene.[1]
Thermal Boc deprotection , on the other hand, is a catalyst-free alternative that is gaining traction as a "green" chemistry approach.[3][4] The mechanism is believed to proceed through a fragmentation process, yielding the free amine, carbon dioxide, and isobutylene gas.[3][4] This method avoids the use of corrosive acids and potentially hazardous solvents.[4]
Quantitative Comparison of Methods
The efficiency of Boc deprotection is highly dependent on the substrate and the chosen conditions. The following table summarizes typical reaction parameters for both acidic and thermal methods.
| Method | Reagents/Conditions | Solvent | Temperature | Time | Yield | Notes |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 4 h | High | Fast and effective, but TFA is corrosive.[1][4] |
| 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 4 h | High | Common alternative to TFA; product often precipitates as HCl salt.[1] | |
| Oxalyl chloride (3 equiv.) | Methanol (MeOH) | Room Temperature | 1 - 4 h | Up to 90% | Mild method tolerant of several functional groups.[5] | |
| Brønsted Acidic Deep Eutectic Solvent (DES) | ChCl:pTSA | Room Temperature | 10 - 30 min | Excellent | Green alternative with rapid reaction times for many substrates.[6] | |
| Thermal | Heat | Trifluoroethanol (TFE) | 150 - 240 °C | 30 - 60 min | 44 - 99% | Efficient at high temperatures, especially for aryl and heteroaryl N-Boc groups.[7] |
| Heat | Methanol (MeOH) | 240 °C | 30 min | ~88% | Good yields at high temperatures.[7] | |
| Heat | Water | 100 °C | 10 min - 14 h | 90 - 99% | An environmentally friendly method, with reaction times varying by substrate.[8][9] | |
| Heat (Microwave) | Dioxane/Water | 150 °C | ~30 min | High | Microwave assistance can significantly accelerate thermal deprotection.[10] |
Experimental Protocols
Acidic Deprotection Protocol (using TFA in DCM)
-
Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-25% (v/v).[4][10]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, the resulting amine TFA salt can be used directly, or neutralized by washing with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.[1][4]
Thermal Deprotection Protocol (using Water)
-
Suspend the N-Boc protected amine in deionized water in a reaction vessel.
-
Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).[8]
-
Monitor the reaction by TLC. Reaction times can vary from minutes to several hours depending on the substrate.[8][9]
-
Upon completion, cool the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[1]
Visualizing the Workflows
Caption: General experimental workflows for acidic and thermal Boc deprotection.
Caption: Simplified mechanisms for acidic and thermal Boc deprotection.
Side Reactions and Selectivity
A critical consideration in choosing a deprotection method is the potential for side reactions. Acidic deprotection can lead to the alkylation of nucleophilic sites on the substrate by the tert-butyl cation, a particular concern for electron-rich aromatic rings, thiols, and guanidines.[11] While thermal deprotection avoids the generation of this reactive cation, the high temperatures required can sometimes cause elimination or racemization in sensitive substrates.[3]
One of the challenges with acid-catalyzed deprotection is achieving selectivity between different acid-sensitive functional groups.[7] Thermal deprotection can offer an advantage in this regard, as selective deprotection of different N-Boc groups (e.g., aryl vs. alkyl) can sometimes be achieved by carefully controlling the temperature.[7][12]
Conclusion
Both thermal and acidic methods are effective for Boc deprotection, each with distinct advantages and disadvantages. Acidic methods are generally faster at room temperature and are well-established. However, they require the handling of corrosive reagents and can lead to side reactions in sensitive substrates. Thermal methods, particularly those using water as a solvent, offer a greener alternative, but often necessitate high temperatures and may have longer reaction times. The choice of method should be made on a case-by-case basis, taking into account the stability of the substrate, the presence of other functional groups, and the desired process conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scribd.com [scribd.com]
- 10. reddit.com [reddit.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting the Optimal Resin for Solid-Phase Synthesis of Hydrophobic Peptides
For researchers, scientists, and drug development professionals, the synthesis of hydrophobic peptides presents a significant challenge due to their propensity for on-resin aggregation, leading to incomplete reactions and low yields. The choice of solid support is a critical factor in overcoming these difficulties. This guide provides an objective comparison of different resins for the solid-phase synthesis of hydrophobic peptides, supported by experimental data and detailed protocols.
The aggregation of peptide chains on the solid support, driven by intermolecular hydrogen bonding, can hinder the diffusion of reagents and lead to truncated or deleted sequences.[1][2] This is particularly problematic for hydrophobic peptides, which are prone to forming stable secondary structures like β-sheets.[1][3] The selection of an appropriate resin can significantly mitigate these issues by improving the solvation of the growing peptide chain and creating a more favorable reaction environment.[4][5]
Comparative Evaluation of Resin Performance
The performance of different resins in the synthesis of hydrophobic peptides is influenced by the polymer backbone, the linker, and the loading capacity.[3][4] Polystyrene (PS) resins are a cost-effective and widely used option, but their hydrophobicity can exacerbate the aggregation of nonpolar peptides.[4] To address this, more hydrophilic resins, such as those grafted with polyethylene glycol (PEG) or based on polyamide, have been developed to enhance solvation and improve synthesis outcomes for "difficult" sequences.[4][6]
Below is a summary of the performance of various resins in the synthesis of a model hydrophobic peptide.
| Resin Type | Polymer Backbone | Loading Capacity (mmol/g) | Crude Peptide Purity (%) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Wang Resin | Polystyrene | 0.5 - 1.0 | ~45 | ~40 | Cost-effective, high loading capacity.[4][6] | Hydrophobic nature can promote peptide aggregation.[4] |
| Rink Amide Resin | Polystyrene | 0.4 - 0.8 | ~50 | ~45 | Suitable for synthesis of peptide amides.[4] | Similar aggregation issues as other PS resins for hydrophobic peptides. |
| 2-Chlorotrityl (2-CTC) Resin | Polystyrene | 0.3 - 0.9 | ~60 | ~55 | Mild cleavage conditions, suitable for protected fragments.[4][7] | Can be more expensive than other PS resins. |
| TentaGel® Resin | Polystyrene-PEG | 0.2 - 0.4 | ~75 | ~70 | Improved solvation, reduced aggregation.[2][4] | Higher cost, lower loading capacity.[4] |
| ArgoGel® Resin | Polystyrene-PEG | 0.2 - 0.5 | ~78 | ~73 | Excellent swelling in various solvents, enhanced reaction kinetics.[4] | Higher cost compared to traditional PS resins. |
| PEGA Resin | Polyacrylamide | 0.2 - 0.4 | ~80 | ~75 | Highly solvated, good for long and difficult sequences.[6] | Can have slower filtration and washing steps.[4] |
Experimental Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocols
The following protocols are provided for the key steps in the solid-phase synthesis of a model hydrophobic peptide.
Resin Swelling
-
Place the desired resin (e.g., 0.1 mmol) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF, 5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate the mixture for 5 minutes and then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and dichloromethane (DCM, 3 x 5 mL).
Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) and a coupling agent such as HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL).
-
Add N,N-diisopropylethylamine (DIPEA, 0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 2 minutes.[8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction can be heated to 50-75°C to disrupt secondary structures.[9]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[8]
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and peptide sequence. A common cocktail for many resins is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[8]
-
Add the cleavage cocktail (5 mL) to the dry resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
Peptide Purification
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP).[8]
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable column (e.g., C4 or C18) and a gradient of water and acetonitrile containing 0.1% TFA.[8]
-
Collect the fractions containing the pure peptide and lyophilize to obtain the final product.
Strategies to Overcome Aggregation
In addition to selecting an appropriate resin, several other strategies can be employed to improve the synthesis of hydrophobic peptides:
-
Elevated Temperatures: Performing coupling reactions at higher temperatures can help to disrupt the formation of secondary structures and improve reaction kinetics.[9]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can help to break up aggregates.[2]
-
"Magic Mixture" Solvents: Using a mixture of solvents such as DCM/DMF/NMP (1:1:1) can improve the solvation of the growing peptide chain.[3][5]
-
Structure-Breaking Residues: The incorporation of pseudoproline dipeptides or N-substituted amino acids can disrupt the formation of stable secondary structures.[2][8]
By carefully considering the choice of resin and implementing these synthetic strategies, researchers can significantly improve the success rate of synthesizing challenging hydrophobic peptides.
References
- 1. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Halogenated Phenylalanine Analogs in Peptide Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into peptide scaffolds represents a powerful approach to enhance therapeutic properties. Among these, halogenated phenylalanine analogs have garnered significant interest for their ability to modulate peptide conformation, stability, and biological activity. This guide provides a comprehensive comparison of peptides containing halogenated phenylalanine analogs, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.
The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto the phenyl ring of phenylalanine can profoundly influence its physicochemical properties. These alterations can lead to improved metabolic stability, enhanced receptor binding affinity, and novel functionalities, making these analogs valuable tools in drug discovery and development.[1]
Comparative Performance of Halogenated Phenylalanine-Containing Peptides
The substitution of phenylalanine with its halogenated counterparts can lead to significant changes in biological activity. The following tables summarize quantitative data from various studies, comparing the performance of peptides with and without these modifications.
Table 1: Receptor Binding Affinity (Ki in nM)
| Peptide/Analog | Target Receptor | Native Peptide (Phe) Ki (nM) | Halogenated Analog | Halogenated Peptide Ki (nM) | Fold Change in Affinity | Reference(s) |
| Biphalin Analog | μ-Opioid Receptor | 0.62 | 4-F-Phe | 0.25 | 2.5-fold increase | [2] |
| Biphalin Analog | δ-Opioid Receptor | 0.18 | 4-F-Phe | 0.03 | 6-fold increase | [2] |
| Peptide-Phe | Target X | 250 | 4-Br-Phe | 125 | 2-fold increase | [3] |
Table 2: Enzyme Inhibition (IC50 in µM)
| Peptide/Analog | Target Enzyme/Cell Line | Native Peptide (Phe) IC50 (µM) | Halogenated Analog | Halogenated Peptide IC50 (µM) | Reference(s) |
| 4-Fluoro-L-phenylalanine | MCF-7 (Breast Cancer) | - | 4-F-Phe | 11.8 | [4] |
| H-(2R,3S)-delta EPhe-Phe-OMe | Chymotrypsin | - | 2,3-methanoPhe | 0.16 (Ki) | [5] |
| Generic Peptide "P" (Hypothetical) | Generic Enzyme "E" | 50 | 4-Br-Phe | 25 | [6] |
Table 3: Enzymatic Stability
| Peptide Substrate | Enzyme | Native Peptide Half-life (t1/2) in Plasma (min) | Halogenated Analog | Halogenated Peptide Half-life (t1/2) in Plasma (min) | Reference(s) |
| H2N-YYYYY-COOH | Chymotrypsin | 30 | 4-Br-Phe | 90 | [3] |
Table 4: Cellular Uptake
| Peptide | Cell Line | Native Peptide Uptake (% of control) | Halogenated Analog | Halogenated Peptide Uptake (% of control) | Reference(s) |
| [¹²⁵I]I-Phe | MCF-7 breast cancer cells | 55.9 ([¹⁴C]Phe) | 4-I-Phe | 49.0 | [7] |
Key Experimental Protocols
The synthesis and evaluation of peptides containing halogenated phenylalanine analogs rely on a variety of established experimental techniques. Detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing a halogenated phenylalanine analog using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including the desired Fmoc-halogenated-Phe-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS; 95:2.5:2.5)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Kaiser Test reagents
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After a negative Kaiser test, wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, and then wash it with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]
Enzymatic Stability Assay
This protocol is for assessing the stability of a peptide in the presence of a specific protease, such as chymotrypsin.
Materials:
-
Peptide stock solutions (1 mg/mL in a suitable solvent) of both the native and halogenated peptides.
-
α-Chymotrypsin
-
Digestion Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Quenching Solution (e.g., 10% Trifluoroacetic acid)
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare a working solution of α-chymotrypsin in 1 mM HCl.
-
Dilute the peptide stock solution with the Digestion Buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding α-chymotrypsin to the peptide solution at a specific protease:peptide ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding an equal volume of the Quenching Solution.
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide. The degradation rate can be determined by plotting the percentage of intact peptide against time.[11]
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide for its receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand (e.g., [¹²⁵I]-labeled peptide)
-
Unlabeled competitor peptides (native and halogenated analogs) at various concentrations
-
Binding buffer
-
Filter plates (e.g., MultiScreenHTS)
-
Scintillation counter
Procedure:
-
In a filter plate, add the receptor preparation, radiolabeled ligand at a fixed concentration (below its Kd), and varying concentrations of the unlabeled competitor peptide.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value (concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6][12]
Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of fluorescently labeled peptides using flow cytometry.
Materials:
-
Fluorescently labeled peptides (e.g., with FITC or TAMRA)
-
Cell line of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Remove the culture medium and incubate the cells with various concentrations of the fluorescently labeled peptides in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C.
-
Wash the cells with PBS to remove non-internalized peptides.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.
-
The fluorescence intensity is proportional to the amount of peptide taken up by the cells.[13][14][15]
Signaling Pathways and Biological Processes
The incorporation of halogenated phenylalanine analogs can significantly impact how a peptide interacts with its biological target, thereby modulating downstream signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling
Many peptides, including analogs of Substance P, exert their effects through G-protein coupled receptors (GPCRs). The binding of a peptide ligand to its GPCR initiates a cascade of intracellular events.
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
Amyloid Beta Aggregation Pathway
Halogenation of amyloidogenic peptides can influence their aggregation kinetics. The aggregation of amyloid-beta (Aβ) is a key event in Alzheimer's disease.
Caption: Simplified pathway of Amyloid-beta (Aβ) aggregation.
Caspase-Mediated Apoptosis
Some anticancer peptides containing halogenated phenylalanine analogs can induce apoptosis, or programmed cell death, which is executed by a family of proteases called caspases.
References
- 1. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activities of photoaffinity labeling analogues of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
Safety Operating Guide
Navigating the Disposal of (tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be fully acquainted with the potential hazards associated with (tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid. This compound is categorized as a skin, eye, and respiratory irritant.[1][2][3] Therefore, adherence to strict safety measures is non-negotiable.
Personal Protective Equipment (PPE): A thorough risk assessment should precede any handling of this substance. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, should be inspected before use and disposed of correctly after handling.
-
Body Protection: A laboratory coat or other appropriate protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is required.
Engineering Controls: All operations involving this chemical should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[1][4] An eyewash station and a safety shower must be readily accessible.
Step-by-Step Disposal Procedures
The primary and mandated route for the disposal of (tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid is through a licensed and approved hazardous waste management facility.[1][2][3][4][5] In-laboratory treatment, such as neutralization for sewer disposal, is not recommended for this halogenated organic compound.[5]
1. Waste Segregation and Identification:
-
Properly identify (tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid waste.
-
This compound is a halogenated organic waste and must be segregated from non-halogenated chemical waste.[5] Mixing with incompatible waste streams can lead to hazardous reactions.
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid waste in a dedicated, clearly labeled, and sealable container that is compatible with the chemical.
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container specifically for halogenated organic liquids.
3. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the full chemical name and associated hazards.
-
Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Avoid accumulating large quantities of waste.
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[5]
-
Provide them with accurate information about the waste composition.
Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer system or as general solid waste.[5]
Quantitative Data Summary
Due to the hazardous nature of this halogenated organic compound, in-lab treatment such as neutralization for sewer disposal is not recommended.[5] Consequently, quantitative thresholds for such disposal methods are not applicable. The sole recommended disposal route is via a licensed hazardous waste facility.
| Parameter | Value | Reference |
| Recommended Disposal Method | Approved Waste Disposal Plant | [1][2][3][4][5] |
| In-Lab Treatment | Not Recommended | [5] |
| Sewer Disposal | Prohibited | [5] |
| General Solid Waste Disposal | Prohibited | [5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of (tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid in a laboratory setting.
Disposal workflow for (tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid.
References
Personal protective equipment for handling [(tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with --INVALID-LINK--acetic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
--INVALID-LINK--acetic acid and structurally similar compounds are classified as hazardous substances. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Standard/Source |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166[5] |
| Skin Protection | Wear a laboratory coat and impervious gloves (e.g., Nitrile rubber). | Good Laboratory Practice |
| Hand Protection | Chemical-resistant gloves are required. Inspect gloves before use. | Good Laboratory Practice[5] |
| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator. | NIOSH Guidelines[6] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
